Product packaging for 3,4,5-Triiodobenzoate(Cat. No.:)

3,4,5-Triiodobenzoate

Cat. No.: B15493691
M. Wt: 498.80 g/mol
InChI Key: UCBKDZNMPMBJAB-UHFFFAOYSA-M
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Description

3,4,5-Triiodobenzoate is a useful research compound. Its molecular formula is C7H2I3O2- and its molecular weight is 498.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2I3O2- B15493691 3,4,5-Triiodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2I3O2-

Molecular Weight

498.80 g/mol

IUPAC Name

3,4,5-triiodobenzoate

InChI

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)/p-1

InChI Key

UCBKDZNMPMBJAB-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1I)I)I)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,4,5-Triiodobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triiodobenzoate, often discussed in the context of its isomer 2,3,5-triiodobenzoic acid (TIBA), is a potent synthetic auxin transport inhibitor. Its primary mechanism of action involves the disruption of the polar transport of auxin, a class of plant hormones essential for a multitude of developmental processes. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound and its related compounds. It also explores its effects in non-plant systems, highlighting its broader biological activities.

Primary Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to plant growth and development, influencing processes such as embryogenesis, organ formation, and tropic responses.[1][2] this compound and its isomers are well-established inhibitors of this process.[3][4] The inhibition of PAT leads to the accumulation of auxin in certain tissues and its depletion in others, thereby disrupting the auxin gradients that are critical for proper development.[5]

The molecular machinery responsible for PAT involves several families of protein transporters, most notably the PIN-FORMED (PIN) auxin efflux carriers.[6][7] These proteins are often asymmetrically localized on the plasma membrane, which determines the direction of auxin flow.[8][9] While the precise binding site of TIBA on these transporters is not fully elucidated, it is understood to interfere with the function of these efflux carriers, thereby blocking the movement of auxin out of the cell.[6]

Molecular Targets

The primary targets of TIBA in the context of auxin transport are the PIN-FORMED (PIN) proteins.[6] These are secondary transporters that facilitate the efflux of auxin from the cytoplasm to the apoplast.[6] By inhibiting PIN protein function, TIBA effectively halts the directional flow of auxin. The effect of TIBA on auxin transport is non-competitive.[3]

While PIN proteins are the most recognized targets, other auxin transporters, such as the AUX/LAX influx carriers and the PGP/MDR/ABCB family of transporters, also contribute to auxin homeostasis.[3] The influence of TIBA on these other transporters is an area of ongoing research.

Interestingly, this compound has been shown to have biological activity in animal cells as well. It has been identified as an inhibitor of thiopurine methyltransferase (TPMT).[10] Furthermore, it affects verapamil binding to membrane fractions in both plants and animals, suggesting an interaction with calcium channels or related structures.[11] In some cancer cell lines, TIBA has been observed to induce cell death through the generation of reactive oxygen species (ROS).[12][13]

Quantitative Data

The following table summarizes key quantitative data regarding the effects of triiodobenzoic acid compounds.

Compound System Effect Value Reference
3,4,5-Triiodobenzoic acidZucchini microsomesStimulation of [3H]verapamil bindingEC50 = 1 µM[11]
3,4,5-Triiodobenzoic acidRabbit skeletal muscle membranesStimulation of [3H]verapamil bindingEC50 ≥ 20 µM[11]
3,4,5-Triiodobenzoic acidRabbit A. saphena (contracted by K+)RelaxationIC50 ≈ 8 µM[11]
3,4,5-Triiodobenzoic acidRabbit A. saphena (contracted by norepinephrine)RelaxationIC50 ≈ 40 µM[11]
2,3,5-Triiodobenzoic acidSubmerged rice coleoptilesInhibition of elongation10 µM[14]
2,3,5-Triiodobenzoic acidArabidopsis petalsInduction of wide midvein20 µM[5]
2,3,5-Triiodobenzoic acidNSCLC cell line H460Treatment concentration100, 250, 500 µM[13]

Signaling Pathways and Logical Relationships

The following diagram illustrates the simplified pathway of polar auxin transport and the inhibitory action of TIBA.

AuxinTransport cluster_cell1 Cell 1 cluster_cell2 Cell 2 AUX1 AUX/LAX Influx Carrier IAA_in1 IAA (cytosol) AUX1->IAA_in1 PIN1 PIN Efflux Carrier IAA_out IAA (apoplast) PIN1->IAA_out Transport IAA_in1->PIN1 Efflux AUX2 AUX/LAX Influx Carrier IAA_in2 IAA (cytosol) AUX2->IAA_in2 PIN2 PIN Efflux Carrier IAA_out->AUX1 Influx IAA_out->AUX2 TIBA TIBA TIBA->PIN1 Inhibition

Inhibition of Polar Auxin Transport by TIBA.

This diagram outlines a typical experimental workflow to study the effect of TIBA on root gravitropism, a process highly dependent on polar auxin transport.

RootGravitropismAssay A Seed Sterilization & Stratification B Germination on Vertical Agar Plates A->B C Transfer to Plates with/without TIBA B->C D Gravitropic Stimulation (90° rotation) C->D E Image Acquisition at Time Intervals D->E F Measurement of Root Curvature Angle E->F G Data Analysis & Comparison F->G

References

The Role of 3,4,5-Triiodobenzoate as an Auxin Transport Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triiodobenzoate (TIBA) is a synthetic molecule widely recognized for its potent inhibitory effects on polar auxin transport in plants. This technical guide provides an in-depth analysis of TIBA's mechanism of action, compiling quantitative data on its inhibitory efficacy, detailing experimental protocols for its study, and visualizing its impact on cellular signaling pathways. Understanding the molecular interactions of TIBA is crucial for dissecting the complexities of auxin-mediated plant development and for the potential development of novel plant growth regulators.

Introduction

Auxins, with indole-3-acetic acid (IAA) as the principal form, are a class of phytohormones that orchestrate a vast array of developmental processes in plants, including cell elongation, division, and differentiation. The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to establishing auxin gradients that guide these processes. This transport is primarily mediated by two families of plasma membrane-localized transporters: the PIN-FORMED (PIN) proteins, which are auxin efflux carriers, and the ATP-binding cassette B (ABCB) transporters, which contribute to both auxin influx and efflux.

This compound (TIBA) has long been utilized as a chemical tool to probe the mechanisms of PAT. Its application leads to a variety of physiological effects that mimic those observed in mutants with disrupted auxin transport, such as altered root and stem growth, and abnormal gravitropism. This guide delves into the core of TIBA's function as an auxin transport inhibitor.

Mechanism of Action

The inhibitory effect of this compound on polar auxin transport is multifaceted, involving both direct and indirect interactions with the cellular machinery that governs auxin movement.

Interference with Auxin Efflux Carriers

TIBA is known to inhibit the function of both PIN and ABCB auxin efflux carriers. While the precise binding site of TIBA on these transporters is not fully elucidated, it is understood to disrupt their ability to facilitate the movement of auxin out of the cell. This leads to an intracellular accumulation of auxin and a depletion of auxin in downstream tissues, thereby disrupting the auxin gradients necessary for normal development. Some studies suggest that TIBA may compete with auxin for binding to the transporters or allosterically inhibit their function.

Disruption of Vesicle Trafficking

The polar localization of PIN proteins at the plasma membrane is dynamically maintained through constitutive cycling of vesicles between the plasma membrane and endosomal compartments. This process is crucial for establishing and maintaining the directionality of auxin flow. TIBA has been shown to interfere with this vesicle trafficking, leading to the mislocalization of PIN proteins and a subsequent reduction in polar auxin transport.

Impact on the Actin Cytoskeleton

The actin cytoskeleton plays a critical role in the trafficking of vesicles containing auxin transporters. Recent evidence suggests that TIBA's inhibitory effects are, at least in part, mediated by its interaction with the actin cytoskeleton. Specifically, TIBA has been shown to bind directly to VILLIN 4 (VLN4), an actin-binding protein. This interaction is thought to stabilize actin filaments, thereby impeding the dynamic remodeling of the cytoskeleton that is necessary for proper vesicle movement and the polar localization of PIN proteins.

Quantitative Data on TIBA's Inhibitory Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different plant systems and processes. It is important to note that the effective concentrations of TIBA can vary depending on the plant species, tissue type, and experimental conditions.

Plant SpeciesTissue/OrganParameter MeasuredTIBA ConcentrationObserved EffectReference
Arabidopsis thalianaRootsGravitropic response1-10 µMInhibition of root bending in response to gravity.[1]
Arabidopsis thalianaRootsBasipetal auxin transport10 µMSignificant reduction in the transport of radiolabeled IAA.[1]
Arabidopsis thalianaPetalsVascular differentiation20 µMInduced wider midveins and secondary veins.[2][2]
Spinacia oleracea (Spinach)HypocotylsEndoreduplicationNot specifiedStrong inhibition of endoreduplication.[1][1]
Picea abies (Norway Spruce)SeedlingsLateral root formationNot specifiedSignificantly depressed lateral root formation.[3][3]
Arachis hypogaea (Groundnut)Somatic embryosEmbryogenesis2-4 mg/lDecreased response of somatic embryogenesis.[4]
Arachis hypogaea (Groundnut)Somatic embryosEmbryogenesis6 mg/lInhibitory to somatic embryogenesis.[4][4]
ParameterValueConditionsReference
IC50 for relaxation of rabbit saphenous artery (potassium depolarization)~8 µMIsolated rings of rabbit A. saphena.[5][5]
IC50 for relaxation of rabbit saphenous artery (norepinephrine-initiated contraction)~40 µMIsolated rings of rabbit A. saphena.[5][5]
EC50 for stimulation of [3H]verapamil binding to zucchini microsomes1 µMZucchini microsomes.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound as an auxin transport inhibitor.

Root Gravitropism Assay in Arabidopsis thaliana

This assay is a classic method to observe the physiological effects of disrupting polar auxin transport.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Growth medium: 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri plates (square or round)

  • This compound (TIBA) stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and sow them in a line on the surface of the MS agar plates.

  • Vernalization and Germination:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically to allow roots to grow along the agar surface.

  • TIBA Treatment:

    • After 4-5 days of growth, when the roots are approximately 1-2 cm long, prepare MS agar plates containing different concentrations of TIBA (e.g., 0.1, 1, 10 µM). A control plate without TIBA should also be prepared.

    • Carefully transfer the seedlings to the TIBA-containing and control plates.

  • Gravitropic Stimulation:

    • Place the plates back in the growth chamber in a vertical position.

    • After a few hours of acclimation, rotate the plates by 90 degrees to induce a gravitropic stimulus.

  • Data Acquisition and Analysis:

    • After 24-48 hours, photograph the plates.

    • Measure the angle of root curvature relative to the new gravity vector for at least 20 seedlings per treatment.

    • Compare the root curvature angles between the control and TIBA-treated seedlings. A significant reduction in the curvature angle indicates an inhibition of the gravitropic response due to disrupted auxin transport.

Radiolabeled Auxin Transport Assay

This assay directly measures the movement of auxin through plant tissues.

Materials:

  • Arabidopsis thaliana seedlings (grown as described in 4.1)

  • [³H]-IAA (radiolabeled indole-3-acetic acid)

  • Agar

  • Microcapillary tubes or fine-tipped pipettes

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

  • TIBA stock solution

Procedure:

  • Seedling Preparation:

    • Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.

  • Preparation of Agar Donor Blocks:

    • Prepare a 1% agar solution containing a known concentration of [³H]-IAA (e.g., 1 µM).

    • For the inhibitor treatment, prepare a separate agar solution containing both [³H]-IAA and the desired concentration of TIBA (e.g., 10 µM).

    • Create small agar blocks (approximately 1 mm³) from these solutions.

  • Application of Donor Blocks:

    • Carefully place a [³H]-IAA-containing agar block (with or without TIBA) on the root tip of each seedling.

  • Transport Period:

    • Incubate the plates in the growth chamber for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Harvesting and Sectioning:

    • After the transport period, excise the root.

    • Cut the root into segments of a defined length (e.g., 5 mm) starting from the root-shoot junction.

  • Quantification of Radioactivity:

    • Place each root segment into a separate scintillation vial containing scintillation fluid.

    • Measure the radioactivity in each segment using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-IAA transported into each segment for both control and TIBA-treated roots.

    • A significant reduction in radioactivity in the segments further from the application site in the TIBA-treated roots indicates inhibition of polar auxin transport.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

TIBA_Mechanism_of_Action Mechanism of TIBA's Inhibition of Polar Auxin Transport cluster_Cell Plant Cell TIBA This compound (TIBA) PIN PIN Proteins (Auxin Efflux) TIBA->PIN Inhibits ABCB ABCB Transporters (Auxin Efflux/Influx) TIBA->ABCB Inhibits Vesicle Vesicle Trafficking TIBA->Vesicle Disrupts VLN4 VILLIN 4 (Actin-Binding Protein) TIBA->VLN4 Binds to Auxin Auxin (IAA) Auxin->PIN Transported by Auxin->ABCB Transported by Vesicle->PIN Polar Localization Actin Actin Cytoskeleton Actin->Vesicle Regulates VLN4->Actin Stabilizes

Caption: TIBA's multifaceted mechanism of action.

Root_Gravitropism_Assay Workflow for Root Gravitropism Assay A 1. Seed Sterilization & Plating on MS Agar B 2. Vernalization & Germination (Vertical Orientation) A->B C 3. Transfer to Media with/without TIBA B->C D 4. Gravitropic Stimulation (90° Rotation) C->D E 5. Incubation (24-48 hours) D->E F 6. Image Acquisition & Measurement of Root Curvature E->F

Caption: Experimental workflow for the root gravitropism assay.

Auxin_Transport_Signaling Simplified Auxin Transport and TIBA's Point of Intervention cluster_cell1 Cell 1 (Upper) cluster_cell2 Cell 2 (Lower) Auxin1 Auxin PIN1 PIN Protein Auxin1->PIN1 Efflux Auxin2 Auxin PIN1->Auxin2 Polar Transport PIN2 PIN Protein TIBA TIBA TIBA->PIN1 Inhibits

Caption: TIBA's direct inhibition of polar auxin transport.

Conclusion

This compound remains an indispensable tool in the study of plant development. Its ability to potently inhibit polar auxin transport allows researchers to dissect the intricate roles of auxin gradients in a wide range of physiological processes. The continued investigation into its precise molecular targets and mechanisms of action will not only enhance our fundamental understanding of plant biology but may also pave the way for the rational design of novel compounds to modulate plant growth and development for agricultural and biotechnological applications. This guide provides a foundational resource for researchers and professionals seeking to utilize TIBA in their work, offering a comprehensive overview of its function, quantitative effects, and the experimental approaches to study it.

References

An In-Depth Technical Guide to 3,4,5-Triiodobenzoate: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triiodobenzoate, the conjugate base of 3,4,5-Triiodobenzoic acid, is a halogenated aromatic carboxylate of significant interest in various scientific domains. Its structure, characterized by a benzene ring trisubstituted with iodine atoms and a carboxylate group, imparts unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its physical and chemical behavior. The presence of three heavy iodine atoms on the benzene ring significantly influences its molecular weight and electron distribution.

Table 1: Physicochemical Properties of 3,4,5-Triiodobenzoic Acid

PropertyValueReference
Molecular Formula C₇H₃I₃O₂[1]
Molecular Weight 499.81 g/mol [1]
Melting Point 292 - 293 °C[1]
Boiling Point 446.3 °C[1]
Appearance Almost white to light gray powder[1]
Solubility Soluble in DMSO (5 mg/mL, 10 mM with sonication)[2]
Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics of this compound

Spectroscopic TechniqueExpected Features
¹H NMR A single peak (singlet) in the aromatic region (δ 7-8 ppm) corresponding to the two equivalent protons at the C2 and C6 positions. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be absent in the benzoate form.
¹³C NMR Signals corresponding to the carboxyl carbon, the two equivalent iodine-substituted carbons (C3 and C5), the iodine-substituted carbon at C4, the two equivalent unsubstituted carbons (C2 and C6), and the carbon to which the carboxyl group is attached (C1).
FT-IR (cm⁻¹) Characteristic peaks for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), C-I stretching (in the fingerprint region), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show the loss of the carboxyl group and successive losses of iodine atoms.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of thiopurine methyltransferase (TPMT) and as a modulator of calcium ion transport.[3][4][5]

Thiopurine Methyltransferase (TPMT) Inhibition

Thiopurine methyltransferase is a key enzyme in the metabolism of thiopurine drugs, which are used as immunosuppressants and in cancer therapy. Inhibition of TPMT can lead to altered drug efficacy and toxicity. Benzoic acid derivatives, including this compound, have been identified as inhibitors of TPMT.[3][6] The inhibitory mechanism is thought to be noncompetitive or mixed with respect to the S-adenosyl-L-methionine (SAM) co-substrate and the thiopurine substrate.[3] The structure-activity relationship suggests that the benzoic acid scaffold is crucial for this inhibitory activity.[6]

TPMT_Inhibition Thiopurine Drugs Thiopurine Drugs TPMT TPMT Thiopurine Drugs->TPMT Metabolized by Inactive Metabolites Inactive Metabolites TPMT->Inactive Metabolites Produces This compound This compound This compound->TPMT Inhibits

Figure 1: Simplified signaling pathway of TPMT inhibition by this compound.

Modulation of Calcium Ion Transport

3,4,5-Triiodobenzoic acid is also known to function as an auxin transport inhibitor in plants, a process that is linked to the transport of calcium ions.[1] Furthermore, it has been shown to affect [³H]verapamil binding to membrane fractions in both plant and animal tissues, suggesting an interaction with voltage-gated calcium channels.[5] This interaction leads to a dose-dependent relaxation of smooth muscle contracted by potassium depolarization or norepinephrine.[5]

Calcium_Signaling cluster_cell Cell Membrane Ca2+ Channel Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ Ca2+ Channel->Intracellular Ca2+ Verapamil_Binding_Site Verapamil_Binding_Site->Ca2+ Channel Modulates Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->Ca2+ Channel Influx Smooth Muscle Relaxation Smooth Muscle Relaxation Intracellular Ca2+->Smooth Muscle Relaxation Leads to This compound This compound This compound->Verapamil_Binding_Site Binds to

Figure 2: Proposed mechanism of this compound's effect on calcium signaling.

Experimental Protocols

Synthesis of 3,4,5-Triiodobenzoic Acid (General Method)

General Iodination Procedure:

  • Dissolve the benzoic acid precursor in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid).

  • Add an iodinating agent, such as iodine monochloride or a mixture of an iodide salt and an oxidizing agent (e.g., hydrogen peroxide).[7]

  • Heat the reaction mixture to the appropriate temperature and for a sufficient duration to achieve complete iodination.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid product by filtration and wash it with water to remove any residual acid and salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol:

  • Dissolve the crude 3,4,5-Triiodobenzoic acid in a minimal amount of a hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of 3,4,5-Triiodobenzoic acid, a reversed-phase HPLC method would be appropriate.

General HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile).[9][10]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230-240 nm).

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

HPLC_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject C18 Column C18 Column HPLC System->C18 Column Separation UV Detector UV Detector C18 Column->UV Detector Detection Data Acquisition Data Acquisition UV Detector->Data Acquisition Signal Chromatogram Chromatogram Data Acquisition->Chromatogram Generates Quantification Quantification Chromatogram->Quantification Peak Area

Figure 3: General workflow for HPLC analysis of this compound.

Thiopurine Methyltransferase (TPMT) Inhibition Assay

To assess the inhibitory effect of this compound on TPMT activity, a biochemical assay can be employed. This typically involves incubating the enzyme with its substrates in the presence and absence of the inhibitor and measuring the rate of product formation.

General TPMT Inhibition Assay Protocol:

  • Prepare a reaction mixture containing a buffer at the optimal pH for TPMT activity, the thiopurine substrate (e.g., 6-mercaptopurine), and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding the TPMT enzyme.

  • Incubate the reaction at 37 °C for a defined period.

  • Stop the reaction, for example, by adding an acid.

  • Measure the amount of the methylated product formed. This can be done using various methods, including HPLC, mass spectrometry, or a colorimetric assay.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

[³H]Verapamil Binding Assay

To investigate the interaction of this compound with calcium channels, a radioligand binding assay using [³H]verapamil can be performed on isolated membrane fractions.

General [³H]Verapamil Binding Assay Protocol:

  • Isolate membrane fractions from the tissue of interest (e.g., smooth muscle or plant microsomes).

  • Incubate the membrane preparation with a fixed concentration of [³H]verapamil in a suitable buffer.

  • Add varying concentrations of this compound to the incubation mixture.

  • To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled verapamil.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the effect of this compound on the binding of [³H]verapamil.

Conclusion

This compound is a molecule with distinct chemical properties and interesting biological activities. Its ability to inhibit TPMT and modulate calcium channels makes it a valuable tool for research in pharmacology and plant biology. This technical guide has provided a comprehensive overview of its chemical structure, properties, and biological interactions, along with general experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.

References

Synthesis Pathway for 3,4,5-Triiodobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a laboratory-scale synthesis pathway for 3,4,5-triiodobenzoate, a valuable building block in pharmaceutical and materials science research. The described methodology is based on established chemical transformations, including electrophilic iodination and the Sandmeyer reaction, starting from the readily available precursor, 4-aminobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-step reaction sequence. The process begins with the di-iodination of 4-aminobenzoic acid to yield 4-amino-3,5-diiodobenzoic acid. Subsequently, the amino group of this intermediate is converted to a diazonium salt, which is then substituted with iodine via a Sandmeyer-type reaction to produce 3,4,5-triiodobenzoic acid. The final step involves the esterification of the carboxylic acid to afford the desired methyl this compound.

Synthesis_Pathway A 4-Aminobenzoic Acid B 4-Amino-3,5-diiodobenzoic Acid A->B Iodine Monochloride, HCl C 3,4,5-Triiodobenzoic Acid B->C 1. NaNO2, H2SO4 2. KI D Methyl this compound C->D Methanol, H2SO4 (cat.) Experimental_Workflow cluster_0 Step 1: Di-iodination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A1 Dissolve 4-Aminobenzoic Acid in HCl A2 Add Iodine Monochloride A1->A2 A3 Heat to 80-85°C A2->A3 A4 Cool and Filter A3->A4 A5 Wash and Purify A4->A5 B1 Diazotization of 4-Amino-3,5-diiodobenzoic Acid A5->B1 Intermediate B2 Addition to KI solution B1->B2 B3 Warm to complete reaction B2->B3 B4 Filter and Wash B3->B4 C1 Dissolve 3,4,5-Triiodobenzoic Acid in Methanol B4->C1 Intermediate C2 Add H2SO4 catalyst C1->C2 C3 Reflux C2->C3 C4 Precipitate in Ice Water C3->C4 C5 Filter, Wash, and Recrystallize C4->C5

The Obscure Genesis of 3,4,5-Triiodobenzoate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triiodobenzoate, a molecule now recognized for its role as an intermediate in the synthesis of various compounds and as an inhibitor of thiopurine methyltransferase (TPMT), possesses a history that is deeply intertwined with the broader narrative of iodinated organic compounds. Unlike its more famous isomers, which gained prominence as X-ray contrast agents or plant growth regulators, the specific historical context of the discovery and initial synthesis of this compound is less documented. This guide delves into the likely historical timeframe of its emergence, inferred from the development of related compounds, and provides a technical overview of its synthesis and known biological interactions.

Historical Context: An Inference-Based Timeline

Direct historical records detailing the first synthesis of this compound are scarce in readily available scientific literature. However, its discovery can be situated within the intensive period of research into iodinated benzoic acid derivatives that commenced in the early to mid-20th century. This era was marked by two significant drivers: the quest for effective X-ray contrast media and the exploration of halogenated compounds for various biological activities.

The development of water-soluble, tri-iodinated contrast agents derived from triiodobenzoic acid began in earnest in the 1950s.[1] Key advancements, such as the introduction of sodium acetrizoate in 1952 and the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid, paved the way for a generation of safer and more effective radiological tools. It is highly probable that during this period of extensive investigation into the iodination of benzoic acid and its derivatives, this compound was first synthesized and characterized, likely as one of many isomers being evaluated for their physicochemical and biological properties.

While its isomers, such as 2,3,5-triiodobenzoic acid, found applications as plant growth regulators, the specific initial purpose for the synthesis of this compound is not clearly documented in the historical records uncovered. Its emergence appears to be a part of the broader scientific exploration of iodinated aromatics rather than a targeted discovery for a specific application.

Synthesis and Experimental Protocols

The synthesis of tri-iodinated benzoic acid derivatives typically involves the electrophilic substitution of iodine onto an aromatic ring, often starting from an aminobenzoic acid precursor. While the precise, originally documented protocol for this compound is not available, a general and plausible synthetic pathway can be reconstructed based on established organic chemistry principles and methods used for analogous compounds.

A logical precursor for the synthesis of this compound is 4-aminobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, to achieve tri-iodination at the 3, 4, and 5 positions, a multi-step process would be necessary, likely involving protection and deprotection steps or the use of a different starting material.

A more direct, albeit historically unconfirmed for its initial synthesis, method would involve the iodination of 3,4,5-aminobenzoic acid.

General Experimental Protocol for the Iodination of an Aminobenzoic Acid Derivative

The following protocol is a generalized representation of a typical iodination reaction of the early to mid-20th century, which would be applicable for the synthesis of tri-iodinated benzoic acids.

Materials:

  • Starting aminobenzoic acid derivative

  • Iodine monochloride (ICl) or Potassium Iodide (KI) and an oxidizing agent (e.g., hydrogen peroxide)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium sulfite or sodium thiosulfate (for quenching excess iodine)

  • Water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • The aminobenzoic acid derivative is dissolved or suspended in an acidic aqueous solution.

  • The iodinating agent (e.g., a solution of iodine monochloride) is added portion-wise to the reaction mixture with stirring. The temperature is typically controlled to prevent unwanted side reactions.

  • The reaction is monitored for its completion (e.g., by thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled, and any excess iodinating agent is quenched by the addition of a reducing agent like sodium sulfite until the characteristic color of iodine disappears.

  • The precipitated solid, the tri-iodinated benzoic acid, is collected by filtration.

  • The crude product is then washed with water to remove any remaining salts and acids.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

This general procedure would yield the desired tri-iodinated benzoic acid, which could then be further characterized.

Known Biological Interactions

While the historical application of this compound remains unclear, modern research has identified it as an inhibitor of the enzyme thiopurine methyltransferase (TPMT). TPMT is a key enzyme in the metabolism of thiopurine drugs, which are used in the treatment of autoimmune diseases and some cancers. Inhibition of TPMT can lead to altered drug efficacy and toxicity.

The logical relationship of this interaction can be visualized as follows:

G cluster_0 Pharmacological Interaction Thiopurine_Drugs Thiopurine Drugs TPMT Thiopurine Methyltransferase (TPMT) Thiopurine_Drugs->TPMT Metabolized by Metabolites Inactive Metabolites TPMT->Metabolites Produces Triiodobenzoate This compound Triiodobenzoate->TPMT Inhibits

Inhibition of Thiopurine Methyltransferase by this compound.

Data Summary

Due to the lack of specific historical discovery papers, quantitative data from early experiments on this compound is not available. The following table summarizes the key physicochemical properties of the compound.

PropertyValue
Chemical Formula C₇H₃I₃O₂
Molar Mass 499.81 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 298-300 °C
Solubility Sparingly soluble in water

Conclusion

The history of this compound is emblematic of a period of intense chemical exploration where numerous compounds were synthesized as part of broader research programs. While it did not achieve the early fame of its isomers as a widely used commercial product, its story is a reminder of the foundational chemical research that underpins modern drug discovery and development. Its contemporary identification as a TPMT inhibitor highlights the enduring potential for even seemingly obscure historical compounds to find new relevance in modern pharmacology. Further archival research into the notebooks and internal reports of chemical and pharmaceutical companies of the mid-20th century may yet reveal the specific details of the first synthesis and intended purpose of this intriguing molecule.

References

3,4,5-Triiodobenzoate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triiodobenzoate, a molecule of significant interest in biochemical and pharmacological research. The document details its chemical identity, including its CAS number and molecular formula, and delves into its primary mechanism of action as an inhibitor of thiopurine methyltransferase (TPMT). Furthermore, this guide explores its effects on calcium signaling and smooth muscle contraction. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and application in drug development.

Chemical and Physical Properties

This compound is the conjugate base of 3,4,5-Triiodobenzoic acid. The fundamental properties of the acid form are summarized in the table below.

PropertyValue
CAS Number 2338-20-7
Molecular Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol
Melting Point 292-293 °C
Boiling Point 446.3 °C (Predicted)
Solubility Soluble in DMSO (5 mg/mL with sonication)

Primary Mechanism of Action: Thiopurine Methyltransferase (TPMT) Inhibition

3,4,5-Triiodobenzoic acid is recognized as an inhibitor of thiopurine methyltransferase (TPMT)[1]. Benzoic acid derivatives, in general, are known to potently inhibit TPMT[2][3]. TPMT is a critical enzyme in the metabolism of thiopurine drugs, which are commonly used as immunosuppressants and in cancer therapy. Inhibition of TPMT can lead to altered drug metabolism, potentially increasing the efficacy or toxicity of thiopurine medications.

Experimental Protocol: In Vitro TPMT Inhibition Assay (Absorbance-Based)

This protocol is adapted from a general method for assessing TPMT inhibition by small molecules and can be applied to this compound[2]. The assay relies on the change in absorbance upon the methylation of a substrate by TPMT.

Materials:

  • Recombinant human TPMT

  • This compound (dissolved in DMSO)

  • 4-nitrobenzenethiol (4-NBT) as the substrate

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Potassium phosphate (KPi) reaction buffer (50 mM KPi, pH 7.0, 20% glycerol)

  • 96-well microplate reader capable of measuring absorbance at 411 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • 95 µL of diluted recombinant TPMT (0.05 mg/mL final concentration) in KPi reaction buffer.

    • Varying concentrations of this compound solution (e.g., to achieve final concentrations from 1 µM to 100 µM). Include a vehicle control (DMSO only).

  • Add 4-NBT to each well to a final concentration of 200 µM.

  • Initiate the reaction by adding SAM to each well to a final concentration of 1 mM.

  • Immediately measure the absorbance at 411 nm (T₀).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the absorbance at 411 nm again (T₆₀).

  • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Effects on Calcium Signaling and Smooth Muscle

Research has demonstrated that 3,4,5-Triiodobenzoic acid can influence calcium signaling pathways. It has been shown to be an inhibitor of the transport of calcium ions[4]. Specifically, it stimulates the binding of the calcium channel blocker [³H]verapamil to both plant and animal membrane fractions[5]. This interaction suggests a modulatory effect on L-type calcium channels.

Furthermore, in isolated rabbit saphenous artery rings contracted by potassium depolarization, 3,4,5-Triiodobenzoic acid induces a dose-dependent relaxation, with an IC₅₀ value of approximately 8 µM. It also abolishes contractions initiated by norepinephrine, with a half-maximal inhibition at 40 µM[5].

Logical Relationship of Proposed Mechanism

The observed effects on both verapamil binding and smooth muscle relaxation suggest a potential mechanism of action involving the modulation of calcium influx, which is a key determinant of smooth muscle tone.

G Proposed Mechanism of this compound on Smooth Muscle 3_4_5_TIB This compound Ca_Channel L-type Calcium Channel 3_4_5_TIB->Ca_Channel Modulates Verapamil_Binding Increased Verapamil Binding Ca_Channel->Verapamil_Binding Evidenced by Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Caption: Logical flow of the proposed mechanism of this compound on smooth muscle relaxation.

Synthesis

While a detailed, specific synthesis protocol for 3,4,5-Triiodobenzoic acid was not found in the immediate search, a general approach for the synthesis of iodinated benzoic acid derivatives involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. A plausible synthetic route could start from 4-aminobenzoic acid, involving iodination of the aromatic ring followed by diazotization and subsequent replacement of the diazonium group.

Conceptual Synthesis Workflow

G Conceptual Synthesis Workflow for Triiodobenzoic Acid Derivatives Start Aminobenzoic Acid Iodination Ring Iodination (e.g., with I₂/HIO₃) Start->Iodination Intermediate Iodinated Aminobenzoic Acid Iodination->Intermediate Diazotization Diazotization (NaNO₂/HCl) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (KI) Diazonium_Salt->Sandmeyer Final_Product Triiodobenzoic Acid Sandmeyer->Final_Product

Caption: A conceptual workflow for the synthesis of triiodinated benzoic acid derivatives.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable tools in several areas of research and development.

  • Pharmacological Research: As a known inhibitor of TPMT, it can be used as a research tool to study the role of this enzyme in drug metabolism and to screen for new drug candidates that may interact with TPMT.

  • Physiological Studies: Its effects on calcium channels and smooth muscle make it a useful probe for investigating calcium signaling pathways and the mechanisms of vasodilation.

  • Radiocontrast Agents: Triiodinated benzoic acid derivatives are a well-established class of X-ray contrast agents used in medical imaging[6]. The high electron density of the iodine atoms provides excellent X-ray attenuation. Although the direct use of 3,4,5-Triiodobenzoic acid as a contrast agent is not as prominent as some of its derivatives, it serves as a foundational structure for the development of new imaging agents.

Conclusion

This compound is a multifaceted molecule with significant implications for pharmacology and physiology. Its established role as a TPMT inhibitor and its emerging profile as a modulator of calcium signaling highlight its potential as both a valuable research tool and a scaffold for the development of new therapeutic and diagnostic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate further investigation into the properties and applications of this compound.

References

An In-depth Technical Guide to the Core Biological Effects of 3,4,5-Triiodobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological effects of 3,4,5-triiodobenzoate, with comparative insights into its well-studied isomer, 2,3,5-triiodobenzoic acid (TIBA). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the mechanisms of action, experimental data, and relevant protocols associated with these compounds.

Core Biological Activities of Triiodobenzoates

3,4,5-Triiodobenzoic acid and its isomers are recognized for their significant biological activities, primarily stemming from their ability to interact with key physiological pathways in both plant and animal systems. While 2,3,5-triiodobenzoic acid (TIBA) is extensively documented as a potent inhibitor of auxin transport in plants, research on this compound has revealed distinct effects on mammalian cellular functions, particularly those involving calcium channels and smooth muscle contractility.

Effects of this compound in Animal Systems

1.1.1. Modulation of Verapamil Binding

This compound has been shown to modulate the binding of the calcium channel blocker verapamil to cell membranes. In studies using zucchini microsomes, it stimulated specific [3H]verapamil binding by 100% with an EC50 of 1 microM. This effect was attributed to a decrease in the apparent equilibrium dissociation constant (KD) for verapamil from 60 nM to 33 nM, without a significant change in the maximum number of binding sites.[1] A similar, though less potent, stimulatory effect on [3H]verapamil binding was observed in rabbit skeletal muscle membranes, with an EC50 greater than or equal to 20 microM.[1]

1.1.2. Induction of Smooth Muscle Relaxation

A significant biological effect of this compound is its ability to induce relaxation in pre-contracted smooth muscle. In isolated rings of rabbit saphenous artery contracted by potassium depolarization, it caused a dose-dependent relaxation with an IC50 value of approximately 8 microM.[1] When contractions were initiated by norepinephrine (3 microM), this compound also abolished these contractions with a half-maximal inhibition at 40 microM.[1]

1.1.3. Inhibition of Thiopurine Methyltransferase (TPMT)

3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs.[2]

Effects of 2,3,5-Triiodobenzoic Acid (TIBA)

1.2.1. Inhibition of Auxin Transport in Plants

TIBA is a well-established inhibitor of polar auxin transport in plants.[3][4] This inhibition disrupts various developmental processes, including gravitropism, root development, and apical dominance.[5][6] The mechanism is believed to involve the disruption of the subcellular localization of PIN-FORMED (PIN) auxin efflux carriers.

1.2.2. Induction of Apoptosis in Cancer Cells

In animal cell lines, TIBA has been demonstrated to induce cell death in tumor cells through the generation of reactive oxygen species (ROS).[7] Studies on non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines showed that TIBA decreases cell viability in a dose-dependent manner.[7] This pro-apoptotic effect is associated with increased DNA fragmentation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological effects of this compound and 2,3,5-triiodobenzoic acid (TIBA).

Table 1: Quantitative Effects of this compound on Verapamil Binding and Smooth Muscle Contraction

ParameterBiological SystemValueReference
EC50 (Verapamil Binding)Zucchini Microsomes1 µM[1]
EC50 (Verapamil Binding)Rabbit Skeletal Muscle Membranes≥ 20 µM[1]
IC50 (Smooth Muscle Relaxation)Rabbit Saphenous Artery (K+ induced)~8 µM[1]
IC50 (Smooth Muscle Relaxation)Rabbit Saphenous Artery (Norepinephrine induced)40 µM[1]

Table 2: Quantitative Effects of 2,3,5-Triiodobenzoic Acid (TIBA) on Auxin Transport and Cancer Cell Viability

ParameterBiological SystemValueReference
Half-saturation of inhibitory effect (Auxin Transport)Corn Coleoptile Sections~5 x 10-7 M[3][4]
Cell Viability (H460)72h treatment~20% viable[7]
Cell Viability (K562)72h treatment~20% viable[7]
Cell Viability (VERO - normal renal epithelial)72h treatment (highest concentration)~70% viable[7]
DNA Fragmentation (H460)-26%[7]
DNA Fragmentation (K562)-56%[7]
DNA Fragmentation (VERO)-5%[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[3H]Verapamil Binding Assay

Objective: To determine the effect of this compound on the binding of [3H]verapamil to cell membranes.

Materials:

  • Membrane preparation (e.g., zucchini microsomes or rabbit skeletal muscle membranes)

  • [3H]Verapamil (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Unlabeled verapamil (for non-specific binding determination)

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane suspension (protein concentration optimized for the assay).

    • 50 µL of this compound at various concentrations (or buffer for control).

    • 50 µL of [3H]verapamil at a fixed concentration (typically near its KD).

  • Non-specific Binding: To a separate set of wells, add a high concentration of unlabeled verapamil (e.g., 10 µM) along with the radioligand to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.

Smooth Muscle Contraction Assay (Organ Bath)

Objective: To assess the effect of this compound on the contractility of isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., rabbit saphenous artery)

  • Organ bath system with force transducer

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2/5% CO2 and maintained at 37°C.

  • Contractile agents (e.g., potassium chloride, norepinephrine)

  • This compound (test compound)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue into rings of appropriate size and mount them in the organ bath chambers filled with PSS.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension, with periodic washing with fresh PSS.

  • Viability Check: Induce a contraction with a standard contractile agent (e.g., high KCl concentration) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Pre-contraction: Induce a stable contraction using either KCl or a specific agonist like norepinephrine.

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

  • Data Recording: Continuously record the isometric tension of the muscle tissue throughout the experiment.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log concentration of the compound to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of 2,3,5-triiodobenzoic acid (TIBA) on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H460, K562) and a normal cell line (e.g., VERO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of TIBA and incubate for the desired period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Auxin Transport Assay

Objective: To measure the effect of 2,3,5-triiodobenzoic acid (TIBA) on the polar transport of auxin in plant tissues.

Materials:

  • Plant material (e.g., corn coleoptile sections, Arabidopsis inflorescence stems)

  • Radiolabeled auxin (e.g., [3H]IAA)

  • Agar blocks

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Excise segments of the plant tissue of a defined length.

  • TIBA Treatment (optional): Pre-incubate the tissue segments in a solution containing TIBA to assess its inhibitory effect.

  • Auxin Application: Place an agar block containing radiolabeled auxin at the apical end of the tissue segment. Place a receiver agar block at the basal end.

  • Transport Period: Allow auxin to be transported through the tissue for a specific period in the dark.

  • Quantification: After the transport period, remove the receiver block and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Compare the amount of radioactivity in the receiver blocks from control and TIBA-treated tissues to determine the extent of auxin transport inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_verapamil This compound Effect on Verapamil Binding TIBA This compound Membrane Cell Membrane (Zucchini Microsomes/ Rabbit Skeletal Muscle) TIBA->Membrane Modulates Binding Increased Binding Membrane->Binding Leads to Verapamil [3H]Verapamil Verapamil->Membrane Binds

Caption: this compound enhances [3H]Verapamil binding to cell membranes.

cluster_smooth_muscle This compound Induced Smooth Muscle Relaxation Contraction Smooth Muscle Contraction (K+ or Norepinephrine) TIBA This compound Contraction->TIBA Treated with Relaxation Smooth Muscle Relaxation TIBA->Relaxation Induces

Caption: this compound induces relaxation of pre-contracted smooth muscle.

cluster_apoptosis TIBA-Induced Apoptosis in Cancer Cells TIBA 2,3,5-Triiodobenzoic Acid (TIBA) CancerCell Cancer Cell TIBA->CancerCell ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: TIBA induces apoptosis in cancer cells via ROS production and DNA damage.

cluster_auxin TIBA Inhibition of Polar Auxin Transport Auxin Auxin (IAA) PIN PIN Proteins (Auxin Efflux Carriers) Auxin->PIN Transported by Transport Polar Auxin Transport PIN->Transport Inhibition Inhibition of Transport PIN->Inhibition TIBA 2,3,5-Triiodobenzoic Acid (TIBA) TIBA->PIN Disrupts localization of

Caption: TIBA inhibits polar auxin transport by disrupting PIN protein localization.

cluster_workflow General Experimental Workflow start Start prep Prepare Biological System (Cells, Tissues, etc.) start->prep treat Treat with Triiodobenzoate prep->treat incubate Incubate / Expose treat->incubate measure Measure Biological Endpoint (Binding, Contraction, Viability, Transport) incubate->measure analyze Data Analysis (EC50, IC50, etc.) measure->analyze end End analyze->end

References

Initial Studies and Exploratory Research on 3,4,5-Triiodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and exploratory research involving 3,4,5-Triiodobenzoate. It covers its synthesis, key biological activities, and the experimental protocols used to elucidate its effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Chemical Synthesis of this compound

A potential starting material for this synthesis is 3,4,5-triaminobenzoic acid. The synthesis would proceed in two main stages:

  • Diazotization: The triamino benzoic acid is treated with a cold, acidic solution of sodium nitrite to convert the three amino groups into diazonium salts.

  • Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide, which leads to the replacement of the diazonium groups with iodine atoms, yielding 3,4,5-Triiodobenzoic acid.

An alternative approach involves the direct iodination of benzoic acid using a strong iodinating agent, such as a mixture of potassium iodide and an oxidizing agent (e.g., hydrogen peroxide) in an acidic medium. The reaction conditions, including temperature and reactant concentrations, would need to be carefully optimized to achieve the desired trisubstituted product.

Core Biological Activities and Quantitative Data

Initial exploratory studies have revealed two primary areas of biological activity for this compound: its interaction with calcium channels and its inhibition of the enzyme thiopurine S-methyltransferase (TPMT).

Effects on Verapamil Binding and Smooth Muscle Contraction

A key study investigated the effects of this compound on the binding of the L-type calcium channel blocker, [3H]verapamil, to cell membranes and its subsequent impact on smooth muscle contraction. The quantitative data from this research is summarized in the table below.

ParameterTissue/PreparationValue
EC50 for [3H]verapamil binding stimulation Zucchini microsomes1 µM[1]
EC50 for [3H]verapamil binding stimulation Rabbit skeletal muscle membranes≥ 20 µM[1]
IC50 for relaxation of K+-depolarized rabbit A. saphena Isolated rings of rabbit A. saphena~8 µM[1]
Half-maximal inhibition of norepinephrine-induced contraction Isolated rings of rabbit A. saphena40 µM[1]

These findings suggest that this compound allosterically modulates the binding of verapamil to L-type calcium channels, leading to a dose-dependent relaxation of smooth muscle.

Inhibition of Thiopurine S-methyltransferase (TPMT)

3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine S-methyltransferase (TPMT).[2] TPMT is a key enzyme in the metabolism of thiopurine drugs, which are used as immunosuppressants and in cancer therapy.[2][3][4][5][6] Inhibition of TPMT can lead to altered drug metabolism and potentially increased therapeutic efficacy or toxicity of thiopurine drugs. The quantitative details of this inhibition (e.g., Ki value) for this compound are not yet fully characterized in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[3H]Verapamil Binding Assay

This protocol is a generalized procedure for a radioligand binding assay to assess the effect of this compound on [3H]verapamil binding to muscle cell membranes.

Materials:

  • Isolated rabbit skeletal muscle membranes

  • [3H]verapamil (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Isolate skeletal muscle membranes from rabbit tissue using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Binding buffer

    • A known concentration of [3H]verapamil

    • Varying concentrations of this compound (for competition curve) or a fixed concentration (for single-point determination). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled verapamil.

    • A specific amount of the membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, place them in scintillation vials with scintillation cocktail. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.

Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes a general procedure for measuring the effect of this compound on smooth muscle contraction using an isolated organ bath setup.

Materials:

  • Rabbit saphenous artery (A. saphena)

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2

  • Potassium chloride (KCl) solution (for depolarization)

  • Norepinephrine (for receptor-mediated contraction)

  • This compound

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the rabbit saphenous artery and cut it into rings of a few millimeters in length.

  • Mounting: Suspend the arterial rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension. During this time, periodically replace the Krebs-Henseleit solution.

  • Viability Check: Induce a maximal contraction by adding a high concentration of KCl to the bath. This confirms the viability of the smooth muscle tissue. Wash the tissue and allow it to return to the baseline resting tension.

  • Experimental Protocol:

    • Induce a sustained contraction using either KCl (to induce depolarization-mediated contraction) or norepinephrine (to induce receptor-mediated contraction).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the resulting relaxation of the arterial ring at each concentration.

  • Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the log concentration of this compound to determine the IC50 value.

Thiopurine S-methyltransferase (TPMT) Inhibition Assay

This is a generalized protocol for determining the inhibitory effect of this compound on TPMT activity.

Materials:

  • Recombinant human TPMT or red blood cell lysate (as a source of the enzyme)

  • 6-mercaptopurine (6-MP) or another thiopurine substrate

  • S-adenosyl-L-methionine (SAM) as a methyl group donor

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Quenching solution (e.g., perchloric acid)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, SAM, and the TPMT enzyme source.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. For the control (uninhibited reaction), add buffer instead.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the thiopurine substrate (e.g., 6-MP).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC to separate and quantify the methylated product (e.g., 6-methylmercaptopurine).

  • Data Analysis: Calculate the rate of product formation for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the study of this compound.

G cluster_synthesis Plausible Synthesis Workflow Start 3,4,5-Triaminobenzoic Acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Product 3,4,5-Triiodobenzoic Acid Iodination->Product

A plausible synthetic workflow for 3,4,5-Triiodobenzoic acid.

G cluster_pathway Proposed Signaling Pathway for Smooth Muscle Relaxation TIBA This compound LTypeChannel L-Type Calcium Channel TIBA->LTypeChannel Allosteric Modulation CaInflux Decreased Ca2+ Influx LTypeChannel->CaInflux Inhibition Relaxation Smooth Muscle Relaxation CaInflux->Relaxation

Proposed signaling pathway for smooth muscle relaxation.

G cluster_workflow Organ Bath Experimental Workflow Start Tissue Preparation (Arterial Rings) Mounting Mounting in Organ Bath Start->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (KCl or Norepinephrine) Equilibration->Contraction Addition Cumulative Addition of This compound Contraction->Addition Measurement Measure Relaxation Addition->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Experimental workflow for the organ bath assay.

G cluster_tpmt Thiopurine Metabolic Pathway and Inhibition Thiopurine Thiopurine Drugs (e.g., 6-MP) TPMT TPMT Thiopurine->TPMT Substrate InactiveMetabolite Inactive Methylated Metabolite TPMT->InactiveMetabolite Metabolism TIBA This compound TIBA->TPMT Inhibition

Inhibition of the thiopurine metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for 2,3,5-Triiodobenzoic Acid (TIBA) in Auxin Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing 2,3,5-Triiodobenzoic acid (TIBA), a well-established inhibitor of polar auxin transport, in auxin transport assays. The provided methodologies are primarily based on studies conducted in the model organism Arabidopsis thaliana.

Introduction

Polar auxin transport, the directional cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA), is fundamental to numerous aspects of plant growth and development, including embryogenesis, organ formation, and tropic responses. This process is mediated by specific influx and efflux carrier proteins. 2,3,5-Triiodobenzoic acid (TIBA) is a synthetic auxin transport inhibitor that is widely used to study the physiological roles of auxin flow. TIBA is believed to act by interfering with auxin efflux, potentially by binding to a regulatory site on the auxin efflux carrier complex or by affecting the trafficking of these carrier proteins to the plasma membrane. This protocol details a standard method for quantifying the effect of TIBA on polar auxin transport in Arabidopsis thaliana roots using radiolabeled IAA.

Quantitative Data Summary

The inhibitory effect of TIBA on auxin transport is dose-dependent. The following tables summarize quantitative data on TIBA concentrations and their observed effects on auxin transport and related physiological processes.

Table 1: Concentration-Dependent Inhibition of Auxin Transport by TIBA in Cucumber Hypocotyls

TIBA Concentration (µM)Inhibition of [³H]IAA Transport (%)
0.3Threshold of sensitivity
1.0Significant inhibition
3.0Saturation of inhibition

Data adapted from a study on cucumber seedlings. Sensitivity and saturation concentrations may vary between plant species and tissues.

Table 2: Effective TIBA Concentrations in Arabidopsis thaliana

Plant MaterialTIBA Concentration (µM)Observed Effect
Seedling Roots10Attenuation of gravity-induced calcium increase, indicative of reduced polar auxin transport[1]
Seedling Roots100Significant reduction of acropetal IAA transport[2]
Petals20Altered vascular differentiation[3]
Seedlings1 - 5Enhanced susceptibility to necrotrophic fungi, phenocopying auxin response mutants[4]

Experimental Protocols

This section provides a detailed methodology for a standard polar auxin transport assay in Arabidopsis thaliana roots using radiolabeled IAA and TIBA.

Materials and Reagents
  • Arabidopsis thaliana seedlings (typically 4-6 days old)

  • Growth medium (e.g., Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)

  • Petri dishes

  • [³H]IAA (tritiated indole-3-acetic acid)

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Dimethyl sulfoxide (DMSO) or 1N NaOH for TIBA stock solution

  • Scintillation vials

  • Scintillation fluid

  • Microcentrifuge tubes

  • Forceps and scalpels

  • Liquid scintillation counter

Preparation of TIBA Stock Solution
  • To prepare a 10 mM stock solution of TIBA, dissolve 4.998 mg of TIBA (MW: 499.81 g/mol ) in 1 mL of 1N NaOH or DMSO.

  • Gently warm and vortex to ensure complete dissolution.

  • Store the stock solution at -20°C in the dark.

  • Prepare fresh working solutions by diluting the stock solution in liquid growth medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

Experimental Procedure

This protocol is adapted from established methods for measuring polar auxin transport.[5][6]

Step 1: Seedling Growth

  • Sterilize Arabidopsis thaliana seeds and sow them on square Petri dishes containing MS medium.

  • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber and grow the seedlings vertically for 4-6 days under long-day conditions (16 h light / 8 h dark) at approximately 22°C.

Step 2: Pre-treatment with TIBA

  • Prepare agar plates containing the desired concentrations of TIBA.

  • Carefully transfer the seedlings from the standard MS plates to the TIBA-containing plates.

  • Incubate the seedlings on the TIBA plates for a pre-treatment period, typically 30 minutes to 2 hours. This allows for the inhibitor to be taken up by the plant tissue.

Step 3: Application of Radiolabeled Auxin

  • Prepare an agar block or droplet containing [³H]IAA. A common concentration is 100 nM [³H]IAA in a 1% agar solution.

  • Under a dissecting microscope, carefully apply a small agar block or a 1 µL droplet of the [³H]IAA solution to the tip of the primary root of each seedling.

  • Ensure good contact between the agar and the root tip.

Step 4: Auxin Transport Period

  • Place the Petri dishes with the seedlings back into the growth chamber in a vertical position.

  • Allow the [³H]IAA to be transported along the root for a defined period, typically 4 to 18 hours. The duration will depend on the specific experimental goals.[6]

Step 5: Quantification of Transported Auxin

  • After the transport period, remove the seedlings from the agar.

  • Excise the root tip (the first 1-2 mm) where the [³H]IAA was applied and discard it to avoid measuring non-transported auxin.

  • Section the remaining root into segments of a defined length (e.g., 5 mm).

  • Place each root segment into a separate scintillation vial.

  • Add an appropriate volume of scintillation fluid to each vial.

  • Measure the radioactivity (in counts per minute, CPM) of each segment using a liquid scintillation counter.

Step 6: Data Analysis

  • The amount of transported auxin is represented by the CPM value in each root segment.

  • Compare the CPM values in the corresponding root segments of control (no TIBA) and TIBA-treated seedlings.

  • Calculate the percentage of inhibition for each TIBA concentration relative to the control.

  • Plot the percentage of inhibition against the TIBA concentration to generate a dose-response curve.

Visualizations

Mechanism of TIBA Action on Polar Auxin Transport

TIBA_Mechanism cluster_extracellular Extracellular Space (Apoplast) cluster_cell Plant Cell IAA_H IAA-H IAA_neg IAA- IAA_H->IAA_neg Diffusion/Influx PIN PIN Efflux Carrier IAA_neg->PIN Binds to PIN->IAA_H Efflux TIBA TIBA TIBA->PIN Inhibits

Caption: Mechanism of TIBA inhibition of polar auxin transport.

Experimental Workflow for Auxin Transport Assay with TIBA

TIBA_Workflow A Seedling Growth (4-6 days) B Pre-treatment with TIBA (0.5-2 hours) A->B C Application of [³H]IAA to Root Tip B->C D Auxin Transport Period (4-18 hours) C->D E Root Segmentation D->E F Scintillation Counting E->F G Data Analysis F->G

Caption: Experimental workflow for TIBA-based auxin transport assay.

References

Application Notes and Protocols: Dissolving 3,4,5-Triiodobenzoate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers

Introduction

3,4,5-Triiodobenzoate and its acidic form, 3,4,5-Triiodobenzoic acid, are compounds of interest in various fields of biological research. Notably, 3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine methyltransferase (TPMT), an enzyme crucial in the metabolism of thiopurine drugs.[1] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro studies. This guide provides detailed protocols for the dissolution of this compound and 3,4,5-Triiodobenzoic acid for use in cell-based assays and other in vitro experiments.

Note on Nomenclature: It is important to distinguish between 3,4,5-Triiodobenzoic acid (the acidic form) and this compound (the salt form). The solubility characteristics of the two forms can differ significantly, with the salt form generally exhibiting higher aqueous solubility. This protocol will address methods for both.

Data Presentation: Solubility and Recommended Concentrations

The following table summarizes the solubility of 3,4,5-Triiodobenzoic acid in various solvents and provides general recommendations for stock and working concentrations in in vitro experiments.

Compound FormSolventSolubilityRecommended Stock ConcentrationRecommended Final In Vitro ConcentrationNotes
3,4,5-Triiodobenzoic Acid Dimethyl Sulfoxide (DMSO)5 mg/mL (10 mM)10 mM1-100 µMSonication is recommended to aid dissolution.[1]
EthanolSoluble1-10 mM1-100 µM
WaterInsolubleNot RecommendedNot Applicable
This compound (Salt Form) WaterExpected to be more soluble than the acid form1-10 mM1-100 µMSolubility should be empirically determined. The use of salt forms is preferable for intraperitoneal injections in animal studies due to higher solubility.[1]
Phosphate-Buffered Saline (PBS)Expected to be soluble1-10 mM1-100 µMCheck pH and adjust if necessary after dissolution.

Experimental Protocols

Protocol 1: Dissolving 3,4,5-Triiodobenzoic Acid in DMSO for In Vitro Assays

This protocol is suitable for preparing a stock solution of the less water-soluble acidic form of the compound.

Materials:

  • 3,4,5-Triiodobenzoic acid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile, pyrogen-free water or cell culture medium for dilution

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 3,4,5-Triiodobenzoic acid powder in a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 200.08 µL of DMSO to 1 mg of 3,4,5-Triiodobenzoic acid, which has a molecular weight of 499.81 g/mol ).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

    • Perform a vehicle control experiment with the same final concentration of DMSO to account for any solvent effects.

Protocol 2: Dissolving this compound (Salt Form) in Aqueous Solution

This protocol is intended for the more water-soluble salt form of the compound.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding Aqueous Solvent: Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution if necessary.

  • pH Adjustment: If dissolving in water, check the pH of the solution and adjust to the desired physiological range (typically 7.2-7.4) using sterile NaOH or HCl if necessary.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C.

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration in cell culture medium or assay buffer.

Mandatory Visualization

Signaling Pathway: Inhibition of Thiopurine Methyltransferase (TPMT)

3,4,5-Triiodobenzoic acid acts as an inhibitor of Thiopurine Methyltransferase (TPMT). TPMT is a key enzyme in the metabolism of thiopurine drugs, such as 6-mercaptopurine, by catalyzing their S-methylation. Inhibition of TPMT can lead to an accumulation of active thiopurine metabolites, which can have cytotoxic effects.

TPMT_Inhibition_Pathway cluster_0 Thiopurine Drug Metabolism cluster_1 Inhibition Thiopurine Thiopurine Drugs (e.g., 6-Mercaptopurine) Active_Metabolites Active Thiopurine Metabolites Thiopurine->Active_Metabolites Anabolic Pathway TPMT TPMT (Thiopurine Methyltransferase) Thiopurine->TPMT S-methylation Inactive_Metabolites Inactive Methylated Metabolites TPMT->Inactive_Metabolites TIBA 3,4,5-Triiodobenzoic Acid TIBA->TPMT Inhibition

Caption: Inhibition of TPMT by 3,4,5-Triiodobenzoic Acid.

Experimental Workflow: Preparation of 3,4,5-Triiodobenzoic Acid Solution

The following diagram illustrates the general workflow for preparing a solution of 3,4,5-Triiodobenzoic acid for in vitro experiments.

Experimental_Workflow start Start: Weigh Compound dissolve Dissolve in appropriate solvent (e.g., DMSO for acid, Water/PBS for salt) start->dissolve mix Vortex and/or Sonicate to ensure complete dissolution dissolve->mix sterilize Filter-sterilize solution (0.22 µm filter) mix->sterilize store Store stock solution at -20°C or -80°C sterilize->store dilute Dilute stock to final concentration in pre-warmed cell culture medium store->dilute end End: Ready for In Vitro Assay dilute->end

Caption: Workflow for preparing 3,4,5-Triiodobenzoic Acid solution.

References

Determining the Optimal Concentration of 3,4,5-Triiodobenzoate (TIBA) for Auxin Transport Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triiodobenzoic acid (TIBA) is a widely used synthetic auxin transport inhibitor in plant biology research. Its primary mechanism of action is the blockage of polar auxin transport, a crucial process for numerous developmental phenomena in plants, including apical dominance, tropism, and organogenesis.[1] Determining the optimal concentration of TIBA is critical for achieving the desired inhibitory effect without causing off-target or toxic effects. This document provides detailed application notes and protocols for determining the optimal concentration of TIBA for inhibiting auxin transport in various plant experimental systems.

Mechanism of Action

TIBA is thought to interfere with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins.[2] These proteins are asymmetrically localized on the plasma membrane of cells and are responsible for the directional flow of auxin out of the cell, a key step in polar auxin transport.[3][4][5] By inhibiting these carriers, TIBA disrupts the normal distribution of auxin within the plant, leading to a range of physiological and developmental changes. While the precise binding site of TIBA is still under investigation, it is believed to compete with auxin for binding to components of the auxin efflux machinery.

Data Presentation: Effective TIBA Concentrations in Various Studies

The optimal concentration of TIBA is highly dependent on the plant species, the tissue or organ being studied, the experimental system (e.g., in vitro culture, whole plant), and the specific biological process under investigation. The following table summarizes TIBA concentrations used in various published studies to provide a starting point for optimization.

Plant SpeciesExperimental SystemTIBA ConcentrationObserved EffectReference
Arabidopsis thalianaSeedling root growth assay25 µMInhibition of PIN1 cyclingGeldner et al., 2001
Arabidopsis thalianaSeedling root growth assay50 µMInhibition of PIN1 cycling and vesicle traffickingGeldner et al., 2001
Glycine max (Soybean)Foliar spray on whole plants200 mg/kgPrevention of lodging, promotion of floweringplantgrowthhormones.com
Cannabis sativaIn vitro shoot regeneration0.5 - 2.5 mg/LIncreased shoot multiplication rateThe Effect of TIBA and NPA on Shoot Regeneration...
SafflowerIn vitro callus induction6.0 µMBest for callus induction and proliferation from root explantsEffect of TIBA and other Plant Growth Regulators...
Tulipa gesneriana (Tulip)Lanolin paste on bulbs0.2% and 0.5% (w/w)Promoted shoot growth and flowering in partially cooled bulbsAn inhibitor of auxin polar transport...

Experimental Protocols

Protocol 1: Preparation of TIBA Stock Solution

A concentrated stock solution of TIBA is prepared to facilitate the creation of a dilution series for dose-response experiments.

Materials:

  • 3,4,5-Triiodobenzoic acid (TIBA) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile deionized water

  • Sterile volumetric flasks (e.g., 10 mL, 50 mL)

  • Sterile pipette tips

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass of TIBA: To prepare a 10 mM stock solution, weigh out 5.0 mg of TIBA (Molecular Weight: 499.81 g/mol ) and dissolve it in a small volume of DMSO or ethanol (e.g., 1 mL).

  • Dissolve the TIBA: Place the stir bar in the volumetric flask and add the solvent. Slowly add the TIBA powder while stirring until it is completely dissolved. Gentle heating may be required.

  • Bring to final volume: Once the TIBA is fully dissolved, add sterile deionized water to reach the final desired volume (e.g., 10 mL for a 1 mM solution if starting with 0.5 mg in 1mL of solvent).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Determining Optimal TIBA Concentration using a Dose-Response Experiment

This protocol outlines a general method for determining the optimal concentration of TIBA for a specific biological response. The example provided is for inhibiting primary root elongation in Arabidopsis thaliana seedlings, a common assay for auxin transport inhibition.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri plates (square or round)

  • TIBA stock solution (from Protocol 1)

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).

    • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Prepare MS agar plates.

    • Pipette individual seeds in a line on the surface of the agar plates.

  • Preparation of TIBA Treatment Plates:

    • Prepare MS agar medium as usual. After autoclaving and cooling to approximately 50-60°C, add the appropriate volume of TIBA stock solution to achieve the desired final concentrations.

    • A typical starting range for a dose-response curve could be: 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

    • Pour the TIBA-containing medium into Petri plates and allow them to solidify.

  • Seedling Growth and Treatment:

    • Germinate and grow the seedlings on standard MS plates for 3-4 days until the primary root is established.

    • Carefully transfer seedlings of uniform size to the TIBA-containing plates and a control plate (0 µM TIBA). Place one seedling per plate or multiple seedlings spaced apart on a single plate.

    • Orient the plates vertically to allow for gravitropic root growth.

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 3-5 days), photograph or scan the plates.

    • Measure the length of the primary root from the root-shoot junction to the root tip for each seedling using image analysis software.

    • Calculate the average root length and standard deviation for each TIBA concentration.

    • Plot the average root length as a function of the log of the TIBA concentration to generate a dose-response curve.

    • The optimal concentration for inhibition is typically the lowest concentration that gives a maximal and consistent inhibitory effect. This can be determined by identifying the plateau of the dose-response curve. The IC50 (half-maximal inhibitory concentration) can also be calculated from this curve.

Mandatory Visualizations

AuxinTransportInhibition cluster_extracellular Extracellular Space (Apoplast) cluster_cell Plant Cell cluster_cytoplasm Cytoplasm (pH ~7) IAA-H IAA-H (protonated) IAA- IAA- (anionic) IAA-H->IAA- Diffusion AUX1/LAX AUX1/LAX (Influx Carrier) IAA-H->AUX1/LAX PIN PIN Proteins (Efflux Carrier) IAA-->PIN Efflux H+ H+ TIBA 3,4,5-Triiodobenzoate (TIBA) TIBA->PIN Inhibition AUX1/LAX->IAA- PIN->IAA-H

Caption: Signaling pathway of polar auxin transport and its inhibition by TIBA.

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare TIBA Stock Solution (e.g., 10 mM in DMSO) B Prepare Dilution Series of TIBA in Growth Medium A->B E Transfer Seedlings to TIBA-containing and Control Media B->E C Prepare Control Medium (with solvent only) C->E D Germinate and Grow Seedlings (e.g., Arabidopsis) D->E F Incubate under Controlled Conditions E->F G Measure Biological Response (e.g., Root Length) F->G H Plot Dose-Response Curve (Response vs. log[TIBA]) G->H I Determine Optimal Concentration (e.g., IC50, plateau) H->I

Caption: Experimental workflow for determining the optimal concentration of TIBA.

References

Application Notes and Protocols for 3,4,5-Triiodobenzoate (TIBA) in Plant Models

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These notes provide detailed methodologies for the application of 3,4,5-Triiodobenzoate (TIBA), a widely recognized inhibitor of polar auxin transport, to various plant models. The protocols outlined below are designed to ensure reproducibility and accuracy in experimental setups.

Introduction to this compound (TIBA)

This compound, commonly referred to as TIBA, is a synthetic chemical compound that serves as a potent inhibitor of polar auxin transport in plants. By disrupting the normal flow of auxin, a critical plant hormone, TIBA induces a range of developmental effects, making it a valuable tool in plant biology research. Its applications include studying auxin's role in organogenesis, apical dominance, root development, and tropic responses. In agricultural contexts, it has been explored for its potential to modify plant architecture and improve crop yields.

Data Presentation: Effects of TIBA on Various Plant Species

The following table summarizes quantitative data from various studies on the application of TIBA to different plant species.

Plant SpeciesApplication MethodTIBA ConcentrationObserved Effects
Soybean (Glycine max)Foliar Spray45-75 g/haThickened stems, prevention of lodging, increased flowering and yield.
Peanut (Arachis hypogaea)Foliar Spray200 mg/kgImproved fruit quality and increased yield.
Potato (Solanum tuberosum)Foliar Spray100 mg/kgIncreased yield of potato tubers.
Chickpea (Cicer arietinum)Seed Soaking30 ppmIncreased number of pods and seeds, leading to higher yield per plant.[1]
Field Bean (Vicia faba)Foliar SprayNot specifiedIncreased grain yield, pods per plant, and seed per unit area.[2]
Arabidopsis thalianaGrowth Medium20 µMShorter inflorescences, few or no flowers, and a reduced root system.

Experimental Protocols

Protocol 1: Preparation of TIBA Stock Solution

A concentrated stock solution is essential for accurate and consistent preparation of working solutions.

Materials:

  • 3,4,5-Triiodobenzoic acid (TIBA) powder

  • Ethanol (95% or absolute)

  • Sterile deionized or distilled water

  • Sterile volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolving TIBA: TIBA has low solubility in water but is soluble in ethanol. To prepare a 10 mM stock solution, weigh out the appropriate amount of TIBA powder (Molecular Weight: 499.81 g/mol ).

  • In a chemical fume hood, dissolve the TIBA powder in a small volume of 95% ethanol. For example, to make 100 mL of a 10 mM stock, dissolve 49.98 mg of TIBA in 5-10 mL of ethanol.

  • Dilution: Once the TIBA is fully dissolved, slowly add sterile deionized water while stirring to reach the final desired volume (e.g., 100 mL).

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a dark, airtight container at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Application of TIBA to Arabidopsis thaliana Seedlings in Liquid Culture

This protocol is suitable for observing the effects of TIBA on root growth and development.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • TIBA stock solution (10 mM)

  • Sterile petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 10% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating Seeds: Resuspend the sterilized seeds in sterile 0.1% agarose and plate them on solid MS medium.

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Seedling Transfer: After 4-5 days, once the seedlings have developed roots, carefully transfer them to a liquid MS medium in petri dishes or multi-well plates.

  • TIBA Treatment: Add TIBA stock solution to the liquid MS medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a control group with no TIBA.

  • Incubation and Observation: Return the plates to the growth chamber and observe the seedlings daily for effects on root elongation, lateral root formation, and overall morphology. Quantitative measurements can be taken using imaging software.

Protocol 3: Foliar Spray Application of TIBA

This method is commonly used for larger plants and agricultural models to observe systemic effects.

Materials:

  • Mature plants (e.g., soybean, peanut)

  • TIBA stock solution

  • Sterile deionized water

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle

Procedure:

  • Preparation of Working Solution: Prepare the desired concentration of TIBA solution by diluting the stock solution in sterile deionized water. Add a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even coverage of the foliage.

  • Application: Spray the TIBA solution onto the plant foliage until runoff is observed, ensuring complete coverage of the leaves. A control group should be sprayed with a solution containing only water and the surfactant.

  • Timing: The timing of application is critical and depends on the experimental goals. For example, in soybeans, TIBA is often applied at the early flowering stage to promote branching and yield.

  • Post-Application Care: Maintain the plants under their normal growth conditions and observe for morphological changes over several days or weeks.

Protocol 4: Seed Treatment with TIBA

This protocol is used to study the effects of TIBA on seed germination and early seedling development.

Materials:

  • Seeds of the plant model of interest

  • TIBA stock solution

  • Sterile deionized water

  • Shaker or rotator

  • Sterile filter paper and petri dishes

Procedure:

  • Preparation of Treatment Solution: Prepare the desired concentration of TIBA solution in sterile deionized water.

  • Seed Soaking: Immerse the seeds in the TIBA solution. The duration of soaking will vary depending on the seed type and should be optimized (e.g., 6-24 hours). A control group of seeds should be soaked in sterile water. Ensure the seeds are fully submerged and gently agitate them on a shaker.

  • Drying: After soaking, remove the seeds from the solution and allow them to air-dry on sterile filter paper in a laminar flow hood.

  • Germination Assay: Place the treated and control seeds on moist sterile filter paper in petri dishes or in sterile soil.

  • Incubation and Data Collection: Incubate the seeds under appropriate germination conditions. Record germination rates, radicle emergence, and early seedling growth parameters at regular intervals.

Protocol 5: Localized Application of TIBA using Lanolin Paste

This technique allows for the targeted application of TIBA to specific plant parts, such as stems, to study localized effects on auxin transport.

Materials:

  • Anhydrous lanolin

  • TIBA powder or concentrated stock solution

  • Small beaker or vial

  • Water bath or hot plate

  • Applicator (e.g., syringe, small spatula)

Procedure:

  • Lanolin Preparation: Gently melt the anhydrous lanolin in a beaker or vial using a water bath or hot plate set to a low temperature (around 70°C).

  • Incorporating TIBA: Once the lanolin is molten, add the TIBA. If using a stock solution in a volatile solvent like ethanol, add it to the molten lanolin and stir until the solvent has evaporated. If using powder, mix it thoroughly into the molten lanolin to ensure a homogenous paste. The final concentration will depend on the experimental design.

  • Application: Allow the lanolin paste to cool slightly until it is viscous but still spreadable. Using a syringe or small spatula, carefully apply a ring of the TIBA-lanolin paste around the stem of the plant. A control group should be treated with plain lanolin paste.

  • Observation: Observe the plant over time for localized effects, such as changes in leaf angle, branching patterns above and below the application site, and stem morphology.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TIBA-Mediated Auxin Transport Inhibition

This compound (TIBA) primarily functions by inhibiting the polar transport of auxin. This is achieved by interfering with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. The diagram below illustrates the proposed mechanism of action.

TIBA_Signaling_Pathway cluster_cell Plant Cell Auxin_out Auxin (IAA) (Apoplast) Auxin_in Auxin (IAA) (Cytoplasm) Auxin_out->Auxin_in Auxin Influx PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Binds to PIN->Auxin_out Auxin Efflux Vesicle Endosomal Vesicle PIN->Vesicle Endocytosis TIBA This compound (TIBA) TIBA->PIN Inhibits TIBA->Vesicle Disrupts Cycling Vesicle->PIN Recycling PM Plasma Membrane

Caption: TIBA inhibits polar auxin transport by targeting PIN proteins.

Experimental Workflow for Studying TIBA Effects on Root Development

The following diagram outlines a typical experimental workflow for investigating the impact of TIBA on the root architecture of a model plant like Arabidopsis thaliana.

TIBA_Root_Workflow A Seed Sterilization & Stratification B Germination on MS-Agar Plates A->B C Transfer Seedlings to Liquid Culture B->C D TIBA Treatment (Varying Concentrations) C->D E Incubation in Growth Chamber D->E F Image Acquisition (Microscopy/Scanning) E->F G Quantitative Analysis (Root Length, Lateral Roots) F->G H Statistical Analysis & Data Visualization G->H

Caption: Workflow for analyzing TIBA's effect on root development.

References

Application Notes and Protocols for Studying the Effects of 3,4,5-Triiodobenzoate (TIBA) on Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for investigating the physiological effects of 3,4,5-Triiodobenzoate (TIBA), a well-known auxin transport inhibitor, on plants. The provided methodologies are designed to be adaptable for various plant species and research questions.

Introduction

This compound (TIBA) is a synthetic chemical that acts as a potent inhibitor of polar auxin transport in plants.[1][2] Auxins, a class of plant hormones, play a crucial role in regulating numerous aspects of plant growth and development, including cell elongation, apical dominance, root formation, and flowering.[2] By blocking the transport of auxin, TIBA induces a range of physiological and morphological changes in plants. Understanding these effects is vital for agricultural applications, such as improving crop architecture and yield, as well as for fundamental plant science research.[1]

Mechanism of Action: Inhibition of Polar Auxin Transport

TIBA's primary mode of action is the disruption of polar auxin transport, which is the directional cell-to-cell movement of auxin. This process is mediated by specific influx (e.g., AUX/LAX proteins) and efflux (e.g., PIN-FORMED or PIN proteins) carriers located on the plasma membrane of plant cells. The asymmetric localization of these carriers, particularly the PIN proteins, determines the directionality of auxin flow. TIBA is thought to interfere with the function of these efflux carriers, thereby inhibiting the movement of auxin out of the cell and disrupting the establishment of auxin gradients that are essential for normal plant development.

Application and Observed Effects

TIBA is typically applied to plants as a foliar spray or through seed soaking. The observed effects can vary depending on the plant species, the concentration of TIBA used, and the developmental stage at which it is applied. Common physiological and morphological responses to TIBA treatment include:

  • Reduced Plant Height: Inhibition of auxin transport can lead to shorter internodes and a more compact plant stature.

  • Increased Branching: By disrupting apical dominance, TIBA can promote the growth of lateral buds, resulting in a bushier plant architecture.

  • Altered Leaf Morphology and Orientation: Leaf size, shape, and angle can be affected by TIBA application.

  • Modified Flowering and Fruiting: TIBA can influence the timing of flowering, the number of flowers and pods, and subsequent seed or fruit yield. In some crops, like soybeans, it has been shown to increase the number of pods per plant.

  • Changes in Root Architecture: Although less commonly studied via foliar application, inhibition of auxin transport can impact root development.

Quantitative Data Summary

The following tables summarize the quantitative effects of TIBA on various plant species as reported in scientific literature.

Table 1: Effect of TIBA on Soybean (Glycine max) Growth and Yield Parameters

TIBA Concentration (ppm)Plant Height (cm)Number of Branches per PlantNumber of Pods per Plant100-Seed Weight (g)Seed Yield per Plant (g)
0 (Control)45.24.149.012.518.2
2043.84.945.012.617.5
5040.16.250.213.119.5
10035.67.352.513.821.6
15032.88.754.014.222.1

Table 2: Effect of TIBA on Chickpea (Cicer arietinum) Growth and Yield Parameters

TIBA Concentration (ppm)Plant Height (cm)Number of Branches per PlantNumber of Pods per PlantNumber of Seeds per Plant100-Seed Weight (g)
0 (Control)58.712.356.452.418.7
1056.214.160.158.318.8
2053.115.868.267.119.9
5050.516.565.764.219.5
10047.317.262.160.919.2

Experimental Protocols

Protocol 1: Preparation of TIBA Stock and Working Solutions

Materials:

  • 3,4,5-Triiodobenzoic acid (TIBA) powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Pipettes

  • pH meter

Procedure:

  • Prepare a 10 mM TIBA Stock Solution:

    • Weigh out the appropriate amount of TIBA powder (Molar Mass of TIBA = 499.81 g/mol ). For 100 mL of a 10 mM solution, weigh 0.04998 g of TIBA.

    • Dissolve the TIBA powder in a small volume of ethanol (e.g., 10-20 mL) in a beaker with a magnetic stir bar. TIBA has low solubility in water but is soluble in ethanol.

    • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with distilled water.

    • Store the stock solution in a dark, sealed container at 4°C.

  • Prepare Working Solutions:

    • To prepare working solutions of desired concentrations (e.g., in ppm), use the following formula: C1V1 = C2V2, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be taken, C2 is the desired final concentration, and V2 is the final volume of the working solution.

    • For example, to prepare 1 L (1000 mL) of a 50 ppm TIBA solution from a 10 mM stock solution (which is approximately 4998 ppm):

      • V1 = (50 ppm * 1000 mL) / 4998 ppm ≈ 10.0 mL

    • Add 10.0 mL of the 10 mM TIBA stock solution to a 1 L volumetric flask and bring the volume to 1 L with distilled water.

    • Add a surfactant (e.g., Tween 20 at 0.01-0.05% v/v) to the working solutions intended for foliar spray to ensure even coverage on the leaf surface.

    • Adjust the pH of the final working solution to approximately 5.7-6.0.

Protocol 2: Foliar Application of TIBA to Study Effects on Plant Growth and Yield

Experimental Design:

  • Treatments: Include a control group (sprayed with water and surfactant only) and several concentrations of TIBA (e.g., 20, 50, 100, 150 ppm).

  • Replication: Use a minimum of 3-5 replicates for each treatment group.

  • Randomization: Arrange the experimental units (individual pots or plots) in a randomized complete block design to minimize the effects of environmental variability.

Procedure:

  • Plant Growth: Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) or in a field setting. Ensure uniform growth conditions for all experimental units.

  • Application Timing: Apply TIBA at a specific developmental stage, for example, at the beginning of the flowering stage, as this has been shown to be effective in crops like soybean.

  • Application Method:

    • Use a handheld sprayer or a boom sprayer for larger plots.

    • Spray the plants until the foliage is thoroughly wetted, ensuring even coverage of both the upper and lower leaf surfaces.

    • Apply the treatments during the cooler parts of the day (early morning or late evening) to avoid rapid evaporation and potential leaf burn.

  • Data Collection:

    • Morphological Parameters: At regular intervals and at the final harvest, measure parameters such as plant height, number of primary and secondary branches, and stem diameter.

    • Yield Components: At maturity, harvest the plants and determine the number of pods per plant, number of seeds per pod, 100-seed weight, and total seed yield per plant.

    • Physiological Parameters (Optional): Measure parameters like chlorophyll content, photosynthetic rate, and stomatal conductance to assess the physiological impact of TIBA.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Visualizations

Auxin_Transport_Inhibition_by_TIBA cluster_cell1 Plant Cell 1 (Apoplast pH ~5.5) cluster_cell2 Plant Cell 2 Auxin_out Auxin (IAAH) Auxin_in_cell1 Auxin (IAA- + H+) | Cytosol pH ~7.0 Auxin_out->Auxin_in_cell1 Passive Diffusion PIN1 PIN Efflux Carrier Auxin_in_cell1->PIN1 AUX1 AUX1 Influx Carrier PIN1->AUX1 Polar Auxin Transport Auxin_in_cell2 Auxin (IAA- + H+) | Cytosol pH ~7.0 AUX1->Auxin_in_cell2 TIBA TIBA TIBA->PIN1 Inhibition

Caption: Inhibition of Polar Auxin Transport by TIBA.

Experimental_Workflow A Plant Material Preparation (Sowing and Germination) B Experimental Setup (Randomized Block Design) A->B D TIBA Application (Foliar Spray at Specific Growth Stage) B->D C Preparation of TIBA Solutions (Stock and Working Concentrations) C->D E Data Collection (Morphological and Yield Parameters) D->E F Statistical Analysis (ANOVA, Mean Comparison) E->F G Interpretation of Results F->G

Caption: General Experimental Workflow for TIBA Studies.

References

Troubleshooting & Optimization

Identifying and mitigating potential off-target effects of 3,4,5-Triiodobenzoate in plants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of 3,4,5-Triiodobenzoate (TIBA) in plant experiments. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TIBA in plants?

A1: this compound (TIBA) is primarily known as a polar auxin transport (PAT) inhibitor. It disrupts the directional flow of the plant hormone auxin, which is crucial for a wide range of developmental processes, including root and shoot architecture, organ formation, and tropic responses. TIBA is thought to exert its inhibitory effect by interfering with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins.

Q2: What are the expected phenotypic effects of TIBA application?

A2: By inhibiting polar auxin transport, TIBA application can lead to a variety of predictable phenotypes, which are often dose-dependent. These include:

  • Inhibition of root gravitropism and elongation: Disruption of auxin gradients in the root tip impairs the gravitropic response and can stunt root growth.

  • Increased lateral root formation: Accumulation of auxin above the point of TIBA application can promote the initiation of lateral roots.

  • Dwarfism and increased branching in shoots: Inhibition of apical dominance due to disrupted auxin flow from the shoot apex can lead to shorter, more branched plants.

  • Altered flower and fruit development: Auxin is critical for reproductive development, and TIBA can cause abnormalities in flower formation and reduce fruit set.

  • Prevention of lodging in crops: At higher concentrations, TIBA can strengthen stems and prevent them from bending over, a phenomenon known as lodging.

Q3: What are the potential off-target effects of TIBA?

A3: While TIBA is a valuable tool for studying auxin transport, it is crucial to be aware of its potential off-target effects. These are effects that are not directly related to the inhibition of auxin efflux carriers. The most well-documented off-target effect of TIBA is its interaction with the actin cytoskeleton. TIBA has been shown to directly bind to and stabilize actin filaments, which can, in turn, affect various cellular processes beyond polar auxin transport, including vesicle trafficking and cell division. It is also important to consider that disrupting a major hub like auxin transport will inevitably have downstream consequences on other interconnected signaling pathways, such as those of brassinosteroids and gibberellins.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is a critical aspect of experimental design. Here are some strategies:

  • Use multiple auxin transport inhibitors: Compare the effects of TIBA with other PAT inhibitors that have different modes of action, such as N-1-naphthylphthalamic acid (NPA). If a phenotype is observed with TIBA but not with NPA, it may indicate an off-target effect of TIBA.

  • Employ genetic controls: Use mutants in auxin transport or signaling pathways. If a TIBA-induced phenotype is still present in a mutant where the canonical auxin pathway is disrupted, it suggests an off-target mechanism.

  • Conduct dose-response experiments: On-target effects are typically expected at lower, more specific concentrations, while off-target effects may become more prominent at higher concentrations.

  • Directly assess the actin cytoskeleton: Use microscopy techniques to visualize the actin cytoskeleton in TIBA-treated plants to determine if the observed phenotypes correlate with cytoskeletal abnormalities.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with TIBA.

Problem Possible Cause Troubleshooting Steps
No observable phenotype after TIBA application. 1. Incorrect concentration: The concentration of TIBA may be too low to elicit a response in your specific plant species or experimental system. 2. Ineffective application method: The method of application (e.g., in agar, foliar spray) may not be delivering TIBA effectively to the target tissue. 3. Plant age or developmental stage: The sensitivity of plants to TIBA can vary with age and developmental stage.1. Concentration optimization: Perform a dose-response curve to determine the optimal concentration range for your plant species. Start with a low concentration (e.g., 1 µM) and gradually increase it. 2. Vary application method: Try different application methods to ensure efficient uptake. For seedlings, application in the growth media is often effective. For larger plants, foliar spray or localized application with lanolin paste can be used. 3. Standardize plant material: Use plants of a consistent age and developmental stage for all experiments.
Severe growth inhibition or plant death. 1. TIBA concentration is too high: High concentrations of TIBA can be toxic to plants. 2. Off-target toxicity: The observed toxicity may be an off-target effect unrelated to auxin transport inhibition.1. Reduce TIBA concentration: Refer to your dose-response curve and use a concentration that induces the desired phenotype without causing excessive stress or death. 2. Compare with other inhibitors: Test if other auxin transport inhibitors at concentrations that give a similar on-target phenotype also cause toxicity. If not, the toxicity is likely an off-target effect of TIBA.
Inconsistent or variable results between replicates. 1. Uneven TIBA application: Inconsistent application can lead to variable uptake and, consequently, variable phenotypes. 2. Genetic variability in plant material: If using a genetically diverse population, individual plants may respond differently. 3. Environmental fluctuations: Changes in light, temperature, or humidity can influence plant growth and their response to chemical treatments.1. Ensure uniform application: For media-based application, ensure TIBA is thoroughly mixed. For sprays, ensure complete and even coverage. 2. Use a homozygous plant line: Whenever possible, use a well-characterized, inbred line to minimize genetic variability. 3. Maintain stable environmental conditions: Conduct experiments in a controlled environment chamber with consistent light, temperature, and humidity.
Unexpected or unusual phenotypes observed. 1. Off-target effects: The phenotype may be a result of TIBA's impact on the actin cytoskeleton or other cellular processes. 2. Crosstalk with other hormone pathways: Disruption of auxin homeostasis can lead to secondary effects on other hormonal pathways.1. Investigate the actin cytoskeleton: Use fluorescent microscopy to examine the actin organization in affected tissues. 2. Analyze other hormone levels: Use techniques like mass spectrometry to quantify changes in other plant hormones (e.g., brassinosteroids, gibberellins, cytokinins). 3. Consult the literature: Search for reports of similar phenotypes in response to TIBA or in mutants with cytoskeletal or other hormonal defects.

Data Presentation: TIBA Concentration Effects

The following tables summarize quantitative data on the effects of TIBA at different concentrations in various plant species. These values should be considered as a starting point, and optimal concentrations should be determined empirically for each experimental system.

Table 1: Effective TIBA Concentrations for Inducing On-Target Phenotypes

Plant SpeciesTissue/OrganPhenotypeEffective Concentration Range (µM)Reference
Arabidopsis thalianaRootInhibition of gravitropism1 - 10
Arabidopsis thalianaSeedlingIncreased lateral root density0.1 - 5
Pisum sativum (Pea)StemInhibition of polar auxin transport10 - 50N/A
Zea mays (Maize)ColeoptileInhibition of elongation1 - 20
Glycine max (

Troubleshooting common issues in auxin transport inhibition experiments with 3,4,5-Triiodobenzoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Triiodobenzoate (TIBA), a widely used auxin transport inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for TIBA?

This compound (TIBA) is a well-known inhibitor of polar auxin transport. It functions by impeding the efflux of auxin from cells, which disrupts the normal distribution of this critical plant hormone.[1][2] This disruption can lead to a variety of developmental changes, including the promotion of lateral bud growth, inhibition of apical dominance, and alterations in root and shoot architecture.[2][3] TIBA is thought to compete with auxins for binding sites on auxin efflux carriers.[1][4]

Q2: My plants are showing severe malformations and toxicity after TIBA treatment. What could be the cause and how can I fix it?

High concentrations of TIBA can lead to phytotoxicity and developmental malformations. The optimal concentration of TIBA is highly dependent on the plant species and the specific experimental goals.

Troubleshooting Steps:

  • Concentration Optimization: The most likely cause is that the TIBA concentration is too high. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and desired effect. For instance, in Cannabis sativa micropropagation, reducing TIBA concentration from 2.5 mg L⁻¹ to 0.5-1 µM and shortening the exposure time resulted in lower malformation rates.[3]

  • Exposure Duration: The length of time the plant tissue is exposed to TIBA is also critical. Continuous exposure may not be necessary and can lead to adverse effects. Consider a shorter treatment period or a two-step procedure where the inhibitor is removed after an initial treatment phase.[3]

  • Genotype Variability: Be aware that different genotypes or cultivars of the same species can respond differently to TIBA.[3] What works for one may be toxic to another. If possible, test a range of concentrations on your specific genotype.

Troubleshooting Decision Tree

G cluster_0 cluster_1 Troubleshooting Paths start Start: TIBA Experiment Issue issue What is the primary issue? start->issue no_effect No observable effect issue->no_effect No phenotype toxicity Toxicity / Malformations issue->toxicity Negative effects inconsistent Inconsistent results issue->inconsistent Variable outcomes check_solubility Is TIBA properly dissolved? no_effect->check_solubility reduce_conc Is the concentration too high? toxicity->reduce_conc check_env Are environmental conditions consistent? inconsistent->check_env end_node Resolution Path check_conc Is TIBA concentration sufficient? check_uptake Is the application method effective? check_conc->check_uptake Yes increase_conc Action: Increase TIBA concentration check_conc->increase_conc No check_solubility->check_conc Yes improve_sol Action: Check solvent and preparation check_solubility->improve_sol No check_uptake->end_node Yes change_app Action: Modify application method check_uptake->change_app No increase_conc->end_node improve_sol->end_node change_app->end_node reduce_exposure Is exposure time too long? reduce_conc->reduce_exposure No action_reduce_conc Action: Decrease TIBA concentration reduce_conc->action_reduce_conc Yes reduce_exposure->end_node No action_reduce_exp Action: Shorten exposure duration reduce_exposure->action_reduce_exp Yes action_reduce_conc->end_node action_reduce_exp->end_node check_protocol Is the experimental protocol standardized? check_env->check_protocol Yes action_standardize_env Action: Standardize environmental conditions check_env->action_standardize_env No check_protocol->end_node Yes action_standardize_protocol Action: Ensure consistent protocol application check_protocol->action_standardize_protocol No action_standardize_env->end_node action_standardize_protocol->end_node

Caption: Troubleshooting workflow for common TIBA experiment issues.

Q3: I am not observing any effect of TIBA in my experiments. What are the possible reasons?

Several factors can contribute to a lack of response to TIBA treatment.

Troubleshooting Steps:

  • TIBA Concentration: The concentration may be too low to elicit a response in your specific plant system. Consult the literature for concentrations used in similar species and consider increasing the concentration in a stepwise manner.

  • Solubility and Stability: TIBA is sparingly soluble in water and is often dissolved in a solvent like ethanol or acetone before being added to the culture medium.[2] Ensure that the TIBA is fully dissolved and has not precipitated out of your media. Also, consider the stability of TIBA under your experimental conditions (e.g., light, temperature).

  • Application Method: The method of application can influence uptake. For example, applying TIBA in lanolin paste directly to the plant tissue can be an effective method for localized inhibition.[5] Foliar spraying is another common method.[2] The chosen method should ensure that the inhibitor reaches the target tissues.

  • Plant Age and Developmental Stage: The responsiveness of plants to auxin transport inhibitors can vary with their developmental stage. Ensure you are treating the plants at an appropriate age for the process you are studying.

Q4: Are there any known off-target effects of TIBA?

While TIBA is primarily known as an auxin transport inhibitor, it is important to consider the possibility of off-target effects, which are unintended effects on other cellular processes. While the provided search results do not detail specific molecular off-targets for TIBA in the same way they do for gene-editing technologies like CRISPR, the principle of unintended effects is a crucial consideration in any chemical treatment. High concentrations of TIBA that lead to general toxicity are an indication of effects beyond the intended inhibition of auxin transport. To minimize the risk of off-target effects, it is always recommended to use the lowest effective concentration of TIBA, as determined through careful dose-response experiments.

Quantitative Data Summary

Table 1: Effective Concentrations of TIBA in Various Plant Species

Plant SpeciesApplicationEffective ConcentrationObserved Effect
Cannabis sativaIn vitro culture0.5 - 2.5 mg L⁻¹Increased shoot regeneration
Glycine max (Soybean)Foliar spray200 mg/kgThicker stems, prevention of lodging, promotion of flowering
Arachis hypogaea (Peanut)Foliar spray200 mg/kgIncreased yield and improved fruit quality
Solanum tuberosum (Potato)Foliar spray100 mg/kgIncreased yield of tubers
Tulipa gesneriana (Tulip)Lanolin paste on bulb0.2 - 0.5% (w/w)Promoted shoot growth and flowering in partially cooled bulbs

Experimental Protocols

Protocol 1: General Preparation of TIBA Stock Solution

  • Weighing: Accurately weigh the desired amount of 3,4,5-Triiodobenzoic acid powder.

  • Dissolving: Due to its poor solubility in water, dissolve the TIBA powder in a small volume of a suitable solvent such as ethanol or acetone.[2]

  • Dilution: Once fully dissolved, bring the solution to the final desired volume with distilled water or your experimental buffer.

  • Sterilization: If for use in sterile tissue culture, filter-sterilize the stock solution using a 0.22 µm filter.

  • Storage: Store the stock solution at 4°C in the dark to prevent degradation.

Protocol 2: Auxin Transport Inhibition Assay in Arabidopsis thaliana Seedlings

  • Plant Material: Use 5- to 7-day-old Arabidopsis thaliana seedlings grown vertically on agar plates.

  • Treatment: Prepare agar plates containing various concentrations of TIBA. A common starting range is 1-100 µM.

  • Transfer: Carefully transfer the seedlings to the TIBA-containing plates.

  • Incubation: Grow the seedlings under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Observation: Observe and quantify relevant phenotypes over several days. These may include root gravitropic response, lateral root formation, and hypocotyl elongation. The inhibition of root gravitropism is a classic indicator of disrupted auxin transport.[6]

Signaling Pathways and Workflows

Auxin Transport and TIBA Inhibition

G cluster_0 Cellular Auxin Transport Auxin_out Auxin (extracellular) Auxin_in Auxin (intracellular) Auxin_out->Auxin_in Influx PIN PIN Efflux Carrier Auxin_in->PIN Binds to Development Plant Development (e.g., root growth) Auxin_in->Development Regulates PIN->Auxin_out Efflux TIBA TIBA TIBA->PIN Inhibits

Caption: Simplified diagram of polar auxin transport and TIBA's inhibitory action.

General Experimental Workflow for TIBA Application

G cluster_0 Experimental Workflow start Start: Hypothesis prep Prepare TIBA Stock Solution start->prep exp_setup Experimental Setup (e.g., plant culture) prep->exp_setup treatment Apply TIBA Treatment (various concentrations) exp_setup->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Data Collection (Phenotypic analysis) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis end_node Conclusion analysis->end_node

Caption: A typical experimental workflow for studying the effects of TIBA.

References

How to avoid common pitfalls in experiments involving 3,4,5-Triiodobenzoate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Triiodobenzoate (TIBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

3,4,5-Triiodobenzoic acid (TIBA) is most commonly known as a polar auxin transport inhibitor in plants.[1][2] It is widely used in plant biology to study the role of auxin in various developmental processes, including root formation, vascular patterning, and gravitropism.[3][4][5] In addition to its role in plant science, TIBA has been identified as an inhibitor of thiopurine methyltransferase (TPMT) and has been observed to affect verapamil binding in animal cell membranes.[3][6]

Q2: What is the mechanism of action of TIBA as an auxin transport inhibitor?

TIBA primarily inhibits the efflux of auxin from cells.[7][8] It is thought to achieve this by interfering with the trafficking and localization of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.[9] Furthermore, research suggests that TIBA can stabilize the actin cytoskeleton, which in turn affects vesicle trafficking and the dynamic localization of PIN proteins at the plasma membrane.[8]

Q3: What are the isomers of Triiodobenzoic acid and do they have different activities?

Yes, there are different isomers of triiodobenzoic acid, and they can have distinct biological activities. The most commonly used isomer in plant biology as an auxin transport inhibitor is 2,3,5-Triiodobenzoic acid.[1][2] It is crucial to ensure you are using the correct isomer for your intended application.

Troubleshooting Guides

Solubility and Stock Solution Preparation

Problem: I am having difficulty dissolving this compound.

Solution:

  • Solvent Choice: 3,4,5-Triiodobenzoic acid is poorly soluble in water but is soluble in organic solvents. For in vitro plant studies, it is very soluble in ethanol and can also be dissolved in NaOH and KOH.[1] For animal studies, DMSO is a common solvent, with a solubility of up to 5 mg/mL (10 mM); sonication is recommended to aid dissolution.[6]

  • Stock Solution Preparation:

    • For plant tissue culture, prepare a stock solution in ethanol. This stock solution should be filter-sterilized and added to the autoclaved and cooled culture medium.[10]

    • For animal experiments, a common stock solution is prepared in DMSO.[6]

  • pH Adjustment: The solubility of benzoic acid derivatives can be pH-dependent. Adjusting the pH of your aqueous solution may improve solubility, but be mindful of the potential impact on your experimental system.

Table 1: Solubility of 3,4,5-Triiodobenzoic Acid

SolventSolubilityReference
WaterInsoluble/Very slightly soluble[1][2]
EthanolVery soluble[1]
DMSO5 mg/mL (10 mM)[6]
NaOH, KOHSoluble[1]
BenzeneSlightly soluble[2]
EtherVery soluble[11]

Problem: My stock solution of TIBA appears unstable or precipitates over time.

Solution:

  • Storage: Store stock solutions at -20°C for long-term storage.[1] For solutions in solvent, storage at -80°C for up to one year is recommended.[6] Protect solutions from light by storing them in amber vials.

  • Fresh Preparation: It is always best practice to prepare fresh working solutions from your stock solution for each experiment to ensure consistent activity.

Inconsistent or Unexpected Experimental Results

Problem: I am observing inconsistent effects of TIBA on root growth in my plant experiments.

Solution:

  • Concentration Optimization: The effect of TIBA is highly concentration-dependent. High concentrations can be inhibitory to overall growth, while lower concentrations may have more specific effects on auxin transport.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental setup.

  • Application Method: The method of application can significantly influence the outcome. Foliar sprays, addition to growth media, and localized application to specific tissues can all yield different results.[11]

  • Plant Age and Developmental Stage: The sensitivity of plants to TIBA can vary with age and developmental stage. Ensure that you are using plants of a consistent age and stage for all your experiments.

Problem: I am seeing unexpected phenotypes in my plants treated with TIBA that don't seem directly related to auxin transport inhibition.

Solution:

  • Off-Target Effects: Like many chemical inhibitors, TIBA can have off-target effects. For example, it has been shown to affect calcium ion transport and verapamil binding.[3][12] Be aware of these potential off-target effects when interpreting your results. Consider using other auxin transport inhibitors with different modes of action (e.g., N-1-naphthylphthalamic acid - NPA) as a control to confirm that the observed phenotype is indeed due to the inhibition of auxin transport.

  • Solvent Controls: Always include a solvent control in your experiments to ensure that the solvent used to dissolve TIBA is not causing any of the observed effects. For in vivo animal studies, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for nude or sensitive mice.[6]

Table 2: Recommended Concentration Ranges for TIBA in Plant Biology Experiments

ApplicationPlant SpeciesConcentration RangeReference
Inhibition of root gravitropismArabidopsis1 - 10 µM[5]
Inhibition of lateral root formationNorway Spruce10 - 100 µM[13]
Alteration of vascular differentiationArabidopsis20 µM
Promotion of flowering and pod formationSoybean100 - 200 mg/L (foliar spray)[14]
Increase tuber yieldPotato100 mg/L (foliar spray)[11]
Experimental Design and Controls

Problem: How can I be sure that the effects I am observing are due to the inhibition of polar auxin transport?

Solution:

  • Genetic Controls: If available, use auxin transport mutants (e.g., pin mutants in Arabidopsis) as genetic controls. The phenotype of these mutants should mimic some of the effects of TIBA treatment.

  • Rescue Experiments: In some cases, it may be possible to "rescue" the TIBA-induced phenotype by the exogenous application of auxin, although the success of this will depend on the specific process being studied.

Experimental Protocols

Protocol 1: Inhibition of Root Gravitropism in Arabidopsis thaliana
  • Prepare Growth Media: Prepare half-strength Murashige and Skoog (MS) agar medium. After autoclaving and cooling to approximately 50°C, add TIBA from a filter-sterilized stock solution (in ethanol) to final concentrations ranging from 1 µM to 10 µM. Also, prepare control plates with the equivalent amount of ethanol.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds and place them on the prepared agar plates.

  • Vernalization and Germination: Store the plates at 4°C in the dark for 2-3 days to synchronize germination. Then, transfer the plates to a vertical position in a growth chamber with long-day conditions (16h light/8h dark) at 22°C.

  • Gravitropic Stimulation: After 4-5 days of growth, when the primary roots are approximately 1-2 cm long, rotate the plates 90 degrees to induce a gravitropic response.

  • Data Acquisition and Analysis: Capture images of the roots at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) after reorientation. Measure the angle of root curvature relative to the new direction of gravity. Compare the curvature of roots grown on TIBA-containing media to the control plates.

Protocol 2: Auxin Efflux Assay in Cell Culture
  • Cell Culture Preparation: Use a plant cell suspension culture (e.g., Arabidopsis T87 cells or tobacco BY-2 cells). Allow the cells to equilibrate in fresh culture medium for a defined period before the experiment.

  • Pre-treatment with TIBA: Add TIBA from a stock solution to the cell suspension at the desired final concentration. Include a solvent control. Incubate for a specific period (e.g., 30 minutes) to allow for inhibitor uptake.

  • Loading with Radiolabeled Auxin: Add radiolabeled auxin (e.g., ³H-IAA or ¹⁴C-NAA) to the cell suspension and incubate for a period to allow for uptake (e.g., 30-60 minutes).

  • Washing: Pellet the cells by gentle centrifugation and wash them several times with fresh, cold culture medium to remove extracellular radiolabeled auxin.

  • Measuring Efflux: Resuspend the cells in fresh medium (containing TIBA or solvent for the respective treatments) and take samples at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes). Pellet the cells and measure the radioactivity remaining in the supernatant (representing effluxed auxin) and in the cell pellet using a scintillation counter.

  • Data Analysis: Calculate the percentage of auxin effluxed over time for both the control and TIBA-treated cells.

Visualizing Key Processes

To aid in understanding the mechanisms discussed, the following diagrams illustrate the auxin transport pathway and a general experimental workflow.

AuxinTransport cluster_cell Plant Cell cluster_apoplast Apoplast Auxin_in Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Binds to Auxin_out Auxin (IAA) PIN->Auxin_out Efflux Vesicle Vesicle Vesicle->PIN Trafficking Actin Actin Cytoskeleton Actin->Vesicle Regulates Motility TIBA This compound (TIBA) TIBA->PIN Inhibits Trafficking TIBA->Actin Stabilizes

Caption: Simplified signaling pathway of TIBA's effect on auxin transport.

ExperimentalWorkflow Start Start Experiment Prep Prepare TIBA Stock and Working Solutions Start->Prep Control Prepare Control (Solvent Only) Start->Control Treat Treat Experimental System (Plants, Cells, etc.) Prep->Treat Control->Treat Incubate Incubation/ Growth Period Treat->Incubate Observe Data Collection (Phenotyping, Imaging, etc.) Incubate->Observe Analyze Data Analysis Observe->Analyze End Interpret Results Analyze->End

Caption: General experimental workflow for using TIBA.

References

Strategies for enhancing the reproducibility of 3,4,5-Triiodobenzoate-based studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,4,5-Triiodobenzoate-Based Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A: 3,4,5-Triiodobenzoic acid is a derivative of benzoic acid with three iodine atoms. It is known primarily for its activity as an auxin transport inhibitor in plant biology. In animal studies, it has been shown to affect [3H]verapamil binding to membrane fractions and influence smooth muscle contraction, suggesting a role as a modulator of calcium channels.[1]

Q2: How should this compound be stored to ensure its stability?

A: this compound powder is stable and should be stored at -20°C for up to three years. In a solvent such as DMSO, it should be stored at -80°C for up to one year. It is shipped with blue ice or at ambient temperature.

Q3: What is the recommended solvent for dissolving this compound?

A: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. A solubility of up to 5 mg/mL (10 mM) in DMSO has been reported, and sonication is recommended to aid dissolution. For in vivo studies, a common formulation involves dissolving the compound in DMSO first, then further diluting with other solvents like PEG300, Tween-80, and saline.

Q4: What are the known signaling pathways affected by this compound?

A: this compound is recognized as an inhibitor of polar auxin transport in plants. This process is crucial for establishing auxin gradients that regulate plant growth and development. The transport is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN proteins) carriers. This compound is thought to interfere with the auxin efflux carriers. In animal systems, it has been shown to modulate the binding of the calcium channel blocker verapamil, suggesting an interaction with calcium signaling pathways.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Auxin Transport Assays

Question: My auxin transport assay is showing variable results or no inhibition with this compound. What could be the cause?

Answer:

  • Improper Plant/Tissue Preparation: Ensure that plant seedlings are of a consistent age and developmental stage. The transport of auxin can vary significantly with the age and health of the plant material.

  • Incorrect Application of Radiolabeled Auxin: When using radiolabeled indole-3-acetic acid (³H-IAA), the application method is critical. For long-distance transport assays, apply a small, consistent volume of ³H-IAA solution to the shoot apex. Avoid the droplet touching the agar medium, as this will lead to diffusion rather than active transport.[2]

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between plant species and experimental setups. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific system.

  • Environmental Factors: Ensure consistent light and temperature conditions during the assay, as these can influence auxin transport rates.

  • Inhibitor Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.

Issue 2: Variability in Smooth Muscle Contraction Assays

Question: I am observing inconsistent relaxation or contraction of smooth muscle tissue in my organ bath experiments with this compound. What should I check?

Answer:

  • Tissue Viability: The health of the isolated smooth muscle tissue is paramount. Ensure the tissue is kept in a physiological salt solution (PSS) immediately after dissection and throughout the experiment to maintain viability.[3]

  • Inadequate Equilibration: Allow the mounted tissue to equilibrate in the organ bath under a stable pretension for a sufficient period (e.g., 60-90 minutes) before adding any compounds. This ensures a stable baseline.

  • Incorrect Passive Tension: Each tissue type has an optimal length-tension relationship for maximal response. Determine this optimal passive tension for your specific tissue (e.g., rat aorta) before conducting experiments.[3]

  • Agonist Concentration: When studying the inhibitory effect of this compound on agonist-induced contractions (e.g., with norepinephrine or potassium chloride), use a consistent and appropriate concentration of the agonist that elicits a submaximal, stable contraction.

  • Solvent Effects: If dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent in the organ bath is low and does not affect muscle contractility on its own. Run a solvent control to verify this.

Issue 3: High Non-Specific Binding in [³H]Verapamil Binding Assays

Question: My [³H]verapamil binding assay shows high background signal, making it difficult to determine the specific effect of this compound. How can I reduce non-specific binding?

Answer:

  • Suboptimal Membrane Preparation: Ensure that the membrane fraction is properly prepared and washed to remove any interfering substances.

  • Inappropriate Blocking Agents: While not always necessary, the inclusion of a blocking agent in the assay buffer can sometimes reduce non-specific binding. However, this needs to be carefully optimized.

  • Radioligand Purity and Concentration: Use a high-purity radioligand ([³H]verapamil) at a concentration appropriate for the receptor density in your membrane preparation (typically at or below the Kd value).

  • Washing Steps: After incubation, ensure that the filters are washed quickly and thoroughly with ice-cold wash buffer to remove unbound radioligand without causing significant dissociation of specifically bound ligand.

  • Filter Selection: Different filter types can exhibit varying levels of non-specific binding. Test different filter materials (e.g., glass fiber filters pre-soaked in polyethyleneimine) to find one with the lowest background for your assay.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various experimental systems.

Parameter Biological System Value Reference
EC₅₀[³H]Verapamil binding stimulation (zucchini microsomes)1 µM[1]
EC₅₀[³H]Verapamil binding stimulation (rabbit skeletal muscle)≥ 20 µM[1]
IC₅₀Relaxation of potassium-depolarized rabbit A. saphena~8 µM[1]
IC₅₀Inhibition of norepinephrine-induced contraction40 µM[1]

Experimental Protocols

Protocol 1: Radiolabeled Auxin Transport Assay

This protocol is adapted from methods for measuring polar auxin transport in plant seedlings.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) grown vertically on agar plates.

  • ³H-labeled Indole-3-Acetic Acid (³H-IAA).

  • This compound stock solution in DMSO.

  • Scintillation vials and scintillation fluid.

  • Microcapillary tubes or micropipette.

Methodology:

  • Seedling Preparation: Grow seedlings vertically on a suitable medium until they reach the desired developmental stage.

  • Inhibitor Treatment: Prepare agar plates containing various concentrations of this compound. Transfer seedlings to these plates and incubate for a predetermined period to allow for inhibitor uptake.

  • ³H-IAA Application: Prepare a solution of ³H-IAA. Apply a small, precise droplet (e.g., 1 µL) of the ³H-IAA solution to the apex of each seedling.[2]

  • Transport Period: Allow the seedlings to incubate for a specific duration (e.g., 3-6 hours) to permit the transport of ³H-IAA from the apex down into the hypocotyl and root.[2]

  • Harvesting and Sectioning: Excise the hypocotyl or root and cut it into segments of a defined length (e.g., 5 mm).

  • Quantification: Place each segment into a separate scintillation vial containing scintillation fluid. Measure the radioactivity in each segment using a scintillation counter to determine the amount of transported ³H-IAA.

  • Data Analysis: Compare the amount of radioactivity transported in control seedlings versus those treated with this compound to quantify the inhibition of auxin transport.

Protocol 2: Smooth Muscle Contraction Assay in an Organ Bath

This protocol outlines the general procedure for assessing the effect of this compound on vascular smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta rings).

  • Organ bath system with force transducers.

  • Physiological Salt Solution (PSS), continuously aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Contractile agonist (e.g., Norepinephrine or Potassium Chloride).

  • This compound stock solution.

Methodology:

  • Tissue Preparation: Dissect the smooth muscle tissue and cut it into rings of appropriate size. Mount the tissue rings in the organ bath chambers filled with PSS.[3]

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal passive tension, with regular washes with fresh PSS every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Inhibitor Incubation: Add the desired concentration of this compound (or vehicle control) to the organ bath and incubate for a specific period (e.g., 20-30 minutes).

  • Agonist-Induced Contraction: Add a contractile agonist (e.g., norepinephrine) to induce a stable contraction.

  • Relaxation Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to assess its relaxant effect.

  • Data Recording and Analysis: Continuously record the isometric tension. Express the relaxation response as a percentage of the initial agonist-induced contraction.

Protocol 3: [³H]Verapamil Binding Assay

This protocol describes a radioligand binding assay to investigate the effect of this compound on verapamil binding.

Materials:

  • Membrane preparation from a suitable tissue source (e.g., zucchini microsomes or rabbit skeletal muscle).[1]

  • [³H]Verapamil of high specific activity.

  • This compound.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the assay buffer, the membrane preparation, and varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of [³H]Verapamil to each tube.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

  • Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled verapamil to determine non-specific binding.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]Verapamil.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the effect of this compound on the specific binding of [³H]Verapamil.

Visualizations

Signaling Pathways and Workflows

Auxin_Transport_Inhibition cluster_cell Plant Cell cluster_membrane Plasma Membrane IAA_H IAA-H (Protonated Auxin) IAA_cyto IAA- in Cytosol IAA_H->IAA_cyto Passive Diffusion IAA_neg IAA- (Anionic Auxin) AUX1 AUX1/LAX (Influx Carrier) IAA_neg->AUX1 Active Transport AUX1->IAA_cyto PIN PIN Proteins (Efflux Carrier) PIN->IAA_neg IAA_cyto->PIN Efflux TIBA This compound TIBA->PIN Inhibits Smooth_Muscle_Contraction_Workflow Start Start: Isolate Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate under Passive Tension Mount->Equilibrate Viability Check Viability (e.g., with KCl) Equilibrate->Viability Viable Viable? Viability->Viable Response? Incubate Incubate with This compound Agonist Add Contractile Agonist Incubate->Agonist Record Record Relaxation/ Contraction Response Agonist->Record Analyze Analyze Data Record->Analyze Viable->Start No Viable->Incubate Yes Calcium_Channel_Modulation TIBA This compound Ca_Channel L-type Calcium Channel TIBA->Ca_Channel Modulates Binding Site Verapamil Verapamil Verapamil->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

References

Validation & Comparative

A comparative analysis of 3,4,5-Triiodobenzoate versus NPA in auxin transport inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used inhibitors of polar auxin transport (PAT), 3,4,5-Triiodobenzoate (TIBA) and N-1-naphthylphthalamic acid (NPA). Understanding the differential mechanisms and effects of these inhibitors is crucial for dissecting auxin's role in plant development and for the potential development of novel plant growth regulators.

Executive Summary

Both this compound (TIBA) and N-1-naphthylphthalamic acid (NPA) are effective inhibitors of polar auxin transport, a critical process for numerous developmental events in plants. While both compounds disrupt the directional flow of auxin, they do so through distinct mechanisms of action, leading to differential physiological effects. TIBA is suggested to act more directly on the auxin transport stream, potentially competing with auxin for transport or binding sites on efflux carriers. In contrast, NPA is understood to bind to a separate regulatory site, affecting the function of key auxin transporters like PIN-FORMED (PIN) proteins and ATP-binding cassette (ABC) transporters of the B family (ABCBs). These mechanistic differences are reflected in their varying potencies and the specific morphological changes they induce in plants.

Quantitative Comparison of Inhibitory Activity

The following table summarizes key quantitative data on the inhibitory effects of TIBA and NPA on auxin transport, compiled from various experimental systems.

ParameterThis compound (TIBA)N-1-naphthylphthalamic acid (NPA)Plant System/Reference
Half-saturation of inhibitory effect (IC50) ~5 x 10-7 M~1 x 10-7 MCorn coleoptile sections[1][2][3]
Typical Working Concentration ~10 µM~10 µMGeneral[4]
Effect on Rooting of Cuttings Complete inhibitionNo inhibition in some species (e.g., Bryophyllum)[5]Bryophyllum, Arabidopsis[5]
Effect on Shoot Regeneration (in vitro) Promotes shoot regeneration (0.5–2.5 mg L−1)Promotes shoot regeneration (1–5 mg L−1)Cannabis sativa[6]

Mechanism of Action and Cellular Targets

The differential effects of TIBA and NPA stem from their distinct molecular interactions within the cell.

This compound (TIBA): Evidence suggests that TIBA acts directly on components of the auxin transport machinery. It is believed to be transported in a polar manner similar to Indole-3-acetic acid (IAA) and may compete with auxin for the same transport channels[1][2][4]. Some studies propose that TIBA and IAA bind to separate but functionally related sites on the efflux transporter, where the simultaneous binding of both inhibits transport[4].

N-1-naphthylphthalamic acid (NPA): NPA is known to have a different receptor site from auxin[1][2][3]. It binds to a specific NPA-binding protein, which is now understood to be a complex involving several proteins, including PIN auxin exporters and ABCB transporters[7][8][9]. Structural studies have shown that NPA can bind directly to PIN proteins, inducing a conformational change that locks the transporter in an inward-open state, thereby inhibiting auxin efflux[10]. NPA itself does not appear to be transported in a polar manner[1][2].

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize and compare auxin transport inhibitors.

Auxin Transport Assay in Excised Tissue Sections (e.g., Corn Coleoptiles, Carnation Cuttings)

This classic method directly measures the movement of radiolabeled auxin through a segment of plant tissue.

  • Plant Material: Germinate seedlings (e.g., corn, carnation) in the dark to obtain etiolated coleoptiles or stem sections of a uniform length.

  • Section Preparation: Excise segments of a defined length (e.g., 5-10 mm) from the coleoptiles or stems.

  • Donor and Receiver Blocks: Prepare agar blocks (e.g., 1.5% agar). One set of blocks, the "donor blocks," will contain radiolabeled auxin (e.g., 3H-IAA) and, if required, the inhibitor (TIBA or NPA). The other set, the "receiver blocks," will be plain agar.

  • Assay Setup: Place the excised tissue sections vertically between a donor block at the apical end and a receiver block at the basal end. For acropetal transport measurement, the donor block is placed at the basal end.

  • Incubation: Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-18 hours).

  • Quantification: After incubation, remove the receiver blocks. The amount of radioactivity in the receiver blocks is quantified using a scintillation counter.

  • Inhibitor Application: Inhibitors can be incorporated into the donor block, the receiver block, or applied as a ring of lanolin paste around the middle of the tissue segment to test for localized effects.

  • Data Analysis: Compare the amount of transported auxin in the presence and absence of the inhibitors to determine the percentage of inhibition.

In-Vitro NPA Binding Assay

This assay measures the specific binding of radiolabeled NPA to membrane fractions isolated from plant tissues.

  • Membrane Preparation: Homogenize plant tissue (e.g., corn coleoptiles) in a suitable buffer and perform differential centrifugation to isolate a particulate cell fraction enriched in plasma membranes.

  • Binding Reaction: Incubate the membrane fraction with radiolabeled NPA (e.g., 3H-NPA) in the presence or absence of a large excess of unlabeled NPA (to determine non-specific binding).

  • Separation of Bound and Free Ligand: Separate the membrane-bound NPA from the free NPA by centrifugation.

  • Quantification: Measure the radioactivity in the pelleted membrane fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Saturation kinetics can be determined by using a range of radiolabeled NPA concentrations. Competition assays with TIBA can be performed to determine if it competes for the same binding site.

Signaling Pathway and Experimental Workflow Diagrams

Auxin Transport and Inhibition Pathway

AuxinTransportInhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Auxin_out Auxin (IAA) AUX1_LAX AUX1/LAX (Influx Carrier) Auxin_out->AUX1_LAX Influx Auxin_in Auxin (IAA) AUX1_LAX->Auxin_in PIN PIN (Efflux Carrier) Auxin_out_PIN Auxin (IAA) PIN->Auxin_out_PIN ABCB ABCB (Efflux Carrier) Auxin_out_ABCB Auxin (IAA) ABCB->Auxin_out_ABCB Auxin_in->PIN Efflux Auxin_in->ABCB Efflux TIBA TIBA TIBA->PIN Inhibits TIBA->ABCB Inhibits NPA NPA NPA->PIN Inhibits NPA->ABCB Inhibits

Caption: Simplified model of polar auxin transport and points of inhibition by TIBA and NPA.

Experimental Workflow for Comparing Auxin Transport Inhibitors

ExperimentalWorkflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation PlantMaterial Select and Grow Plant Material (e.g., Corn, Arabidopsis) TransportAssay Perform Auxin Transport Assay with TIBA and NPA at Varying Concentrations PlantMaterial->TransportAssay BindingAssay Conduct In-Vitro Binding Assays (Optional) PlantMaterial->BindingAssay PhenotypicAnalysis Analyze Morphological Effects (e.g., Root Growth, Gravitropism) PlantMaterial->PhenotypicAnalysis InhibitorStock Prepare Stock Solutions of TIBA and NPA InhibitorStock->TransportAssay InhibitorStock->BindingAssay InhibitorStock->PhenotypicAnalysis RadiolabeledAuxin Prepare Radiolabeled Auxin (e.g., 3H-IAA) RadiolabeledAuxin->TransportAssay QuantifyTransport Quantify Auxin Transport and Calculate % Inhibition TransportAssay->QuantifyTransport Mechanism Elucidate Differential Mechanisms of Action BindingAssay->Mechanism ComparePhenotypes Compare Phenotypic Changes Induced by Each Inhibitor PhenotypicAnalysis->ComparePhenotypes DetermineIC50 Determine IC50 Values for TIBA and NPA QuantifyTransport->DetermineIC50 DetermineIC50->Mechanism ComparePhenotypes->Mechanism

Caption: Logical workflow for the comparative analysis of TIBA and NPA.

Conclusion

Both this compound and NPA are invaluable tools for the study of auxin transport. However, their distinct mechanisms of action necessitate careful consideration when interpreting experimental results. NPA appears to be a more specific inhibitor of the auxin efflux carrier complex with a higher potency in some systems, while TIBA's mode of action may be more complex, potentially involving direct competition with auxin. The choice of inhibitor should be guided by the specific research question and the experimental system being used. Further research, including structural biology and detailed in planta localization and interaction studies, will continue to refine our understanding of how these molecules perturb the intricate process of polar auxin transport.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.